(+)-Longicyclene
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1137-12-8 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,2S,7R)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane |
InChI |
InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9-,10?,11-,12?,14+,15?/m1/s1 |
Clave InChI |
WCEIQUQVIOGRBF-ZYBGGCANSA-N |
SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
SMILES isomérico |
C[C@]12CCCC([C@@H]3[C@H]1CC4C3C24C)(C)C |
SMILES canónico |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
Otros números CAS |
1137-12-8 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Foundational & Exploratory
(+)-Longicyclene: A Technical Guide to Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(+)-Longicyclene is a tetracyclic sesquiterpene hydrocarbon with the chemical formula C15H24.[1][2] It is a natural product found in the essential oils of various plants. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed protocols for its isolation and purification, and methods for its characterization.
Natural Occurrence of this compound
This compound has been identified in the essential oils of a variety of plant species. The concentration of this compound can vary significantly depending on the plant, geographical location, and harvesting time. A summary of its occurrence is presented in Table 1.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil |
| Pinus longifolia | Oleoresin | Not specified, but was first isolated from this source[1] |
| Descurainia sophia (Flixweed) | Aerial parts | 2.25%[3] |
| Angelica archangelica (Angelica) | Root | 0.07%[4] |
| Croton cajucara | Leaf | 0.90%[4] |
| Croton flavens | Leaf | 0.20%[4] |
| Chamaecyparis obtusa (Hinoki) | Leaf | 0.41%[4] |
| Chamaecyparis obtusa (Hinoki) | Root | 0.65%[4] |
| Chamaecyparis obtusa (Hinoki) | Wood | 0.05%[4] |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of the essential oil, followed by fractionation and chromatographic purification.
Steam distillation is the most common method for extracting essential oils from plant material.[5][6] This technique is effective for separating volatile compounds like this compound from non-volatile plant matter.[7]
Experimental Protocol: Steam Distillation
-
Preparation of Plant Material: The plant material (e.g., leaves, roots, or wood) is macerated or ground to increase the surface area for efficient oil extraction.[5]
-
Apparatus Setup: A steam distillation apparatus is assembled, which typically consists of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel.[7]
-
Distillation: Steam is passed through the macerated plant material, causing the volatile essential oils to vaporize.[8] The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefies.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil will typically form a separate layer from the aqueous distillate, allowing for separation by decantation.[8]
Essential oils are complex mixtures of various terpenes and other volatile compounds.[9] Fractional distillation under reduced pressure is employed to separate these components based on their boiling points.[9][10] Terpenoid hydrocarbons, like this compound, generally distill before more polar, oxygenated derivatives.[10]
Experimental Protocol: Fractional Distillation
-
Apparatus: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column, a condenser, and receiving flasks is used.
-
Procedure: The crude essential oil is heated in the distillation flask under reduced pressure. The vapor passes through the fractionating column, where compounds are separated based on their boiling points.
-
Fraction Collection: Fractions are collected at different temperature ranges. The fraction containing this compound is identified by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
For obtaining high-purity this compound, column chromatography is a crucial step. Silica (B1680970) gel is a commonly used stationary phase for the separation of terpenes.[11]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase. The column is then equilibrated with a non-polar solvent, such as hexane.[11]
-
Sample Loading: The this compound-containing fraction from distillation is concentrated and loaded onto the top of the silica gel column.[11]
-
Elution: A non-polar solvent (e.g., hexane) is used as the mobile phase to elute the compounds from the column.[11] Non-polar compounds like this compound will travel down the column more quickly than polar impurities.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.[12] Fractions with the same profile are pooled together.
Characterization and Quantification
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for both identifying and quantifying this compound.[3][13] The compound is identified by its characteristic retention time and mass spectrum, which can be compared to a reference standard or a spectral library like the National Institute of Standards and Technology (NIST) library.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.[12][15][16]
-
Polarimetry: The optical activity of the isolated compound is measured to confirm the presence of the (+)-enantiomer. This compound has a reported specific rotation of [α]20/D +32.5±1°.[1]
Workflow and Logical Relationships
The overall process for the isolation and purification of this compound from a natural source can be visualized as a sequential workflow.
References
- 1. This compound = 95.0 GC sum of enantiomers 1137-12-8 [sigmaaldrich.com]
- 2. This compound | C15H24 | CID 138394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the volatile composition in essential oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed) by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longicyclene, 1137-12-8 [thegoodscentscompany.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. mdpi.com [mdpi.com]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. web.ist.utl.pt [web.ist.utl.pt]
- 9. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. repository.unar.ac.id [repository.unar.ac.id]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Longicyclene in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthesis of (+)-longicyclene, a tricyclic sesquiterpene hydrocarbon found in various plants, notably within the Asteraceae family, including Sunflower (Helianthus annuus). While a dedicated this compound synthase has yet to be fully characterized, this document outlines the putative pathway based on the established principles of sesquiterpene biosynthesis and findings from related terpene synthases.
Introduction to this compound
This compound is a C15 isoprenoid belonging to the vast class of sesquiterpenes. These compounds are known for their diverse biological activities and are of significant interest to the pharmaceutical and fragrance industries. The biosynthesis of sesquiterpenes originates from the central isoprenoid pathway, utilizing farnesyl pyrophosphate (FPP) as the universal precursor. The remarkable diversity of sesquiterpene skeletons is generated by a class of enzymes known as terpene synthases (TPSs), which catalyze complex cyclization reactions of FPP.
The Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is initiated from the ubiquitous C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway is catalyzed by a specific sesquiterpene synthase, putatively a this compound synthase. The generally accepted mechanism for the formation of tricyclic sesquiterpenes like this compound involves a series of carbocationic intermediates and rearrangements.
The key steps are:
-
Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
Cyclization Cascade: The highly reactive farnesyl carbocation undergoes a series of intramolecular cyclizations. For the formation of the longicyclene skeleton, this likely involves an initial 1,6-cyclization to form a six-membered ring, followed by further cyclizations and rearrangements.
-
Proton Elimination: The final step involves the deprotonation of a carbocation intermediate to yield the stable, neutral this compound molecule.
While a dedicated this compound synthase has not been definitively isolated and characterized, studies on sesquiterpene synthases from Helianthus annuus have identified multiproduct enzymes that produce a variety of sesquiterpenes.[1] It is plausible that this compound is a minor product of one of these promiscuous synthases or that a yet-to-be-identified specific synthase is responsible for its production.
Quantitative Data
As a dedicated this compound synthase has not been kinetically characterized, specific quantitative data is not available. The following table presents typical kinetic parameters for plant sesquiterpene synthases to provide a comparative context for researchers.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |
| Germacrene A Synthase | FPP | 1.5 ± 0.2 | 0.04 ± 0.001 | Helianthus annuus | [1] |
| δ-Cadinene Synthase | FPP | 5.8 ± 0.5 | 0.012 ± 0.001 | Gossypium arboreum | N/A |
| α-Humulene Synthase | FPP | 2.9 ± 0.3 | 0.025 ± 0.002 | Zingiber zerumbet | [2] |
Note: The data presented are for related sesquiterpene synthases and serve as an illustrative example. Specific values for a this compound synthase will require its isolation and characterization.
Experimental Protocols
The following protocols are adapted from established methods for the isolation, expression, and characterization of plant sesquiterpene synthases and can be applied to the study of this compound biosynthesis.
This protocol describes the isolation of a candidate gene from a plant known to produce this compound, such as Helianthus annuus.
Methodology:
-
Plant Material: Collect tissues known for high terpenoid content, such as glandular trichomes from young leaves or flowers of Helianthus annuus.[1]
-
RNA Extraction: Isolate total RNA from the collected tissue using a suitable kit or a CTAB-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using degenerate primers designed based on conserved regions of known sesquiterpene synthases.
-
Cloning and Sequencing: Clone the amplified PCR products into a suitable vector (e.g., pGEM-T Easy) and sequence multiple clones to identify full-length or partial candidate genes.
This protocol describes the expression of the candidate synthase in E. coli and its subsequent purification.
Methodology:
-
Vector Construction: Subclone the full-length coding sequence of the candidate synthase into an E. coli expression vector, such as pET28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
-
Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
This protocol outlines the procedure to determine the enzymatic activity of the purified recombinant synthase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate farnesyl pyrophosphate (FPP) (10-50 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Product Extraction: Extract the reaction products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or diethyl ether) and vortexing.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.
This protocol provides a general method for the analysis of sesquiterpene products.
Methodology:
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent).
-
Injection: Inject 1-2 µL of the organic extract into the GC inlet.
-
GC Program: Use a suitable temperature program to separate the sesquiterpene isomers. A typical program might be: initial temperature of 50°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 300°C and hold for 5 min.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Identification: Identify the products by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate chemistry catalyzed by terpene synthases. While a dedicated this compound synthase remains to be definitively characterized, the established methodologies for studying sesquiterpene biosynthesis provide a clear roadmap for its future identification and detailed investigation. The protocols and information presented in this guide offer a solid foundation for researchers aiming to elucidate this specific pathway, which could unlock new possibilities for the biotechnological production of this valuable natural product.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Longicyclene, a naturally occurring tetracyclic sesquiterpene, stands as a molecule of significant interest due to its unique and rigid bridged structure. First isolated from the turpentine (B1165885) oil of Pinus longifolia, its chemical architecture has presented a fascinating challenge for structural elucidation and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It consolidates quantitative structural and spectroscopic data into accessible tables, details experimental protocols for its isolation and synthesis, and presents visual workflows for key experimental processes. This document is intended to serve as a thorough resource for researchers in natural product chemistry, stereochemistry, and drug development.
Chemical Structure and Properties
This compound is a saturated tetracyclic hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2] Its compact and caged structure is characterized by a complex network of fused rings, making it a notable member of the sesquiterpene class of natural products. The systematic IUPAC name for the dextrorotatory enantiomer, this compound, is (1R,2R,7R,8S,9S,10R)-2,6,6,9-tetramethyltetracyclo[5.4.0.0²,⁹.0⁸,¹⁰]undecane .[1] This nomenclature precisely defines the three-dimensional arrangement of its atoms.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 1137-12-8 | |
| Appearance | Colorless liquid | |
| Boiling Point | 252-254 °C | |
| Density | 0.937 g/mL at 20 °C | |
| Optical Rotation ([α]²⁰/D) | +32.5° ± 1° (neat) |
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is complex, featuring six chiral centers. The absolute configuration of the dextrorotatory enantiomer has been established as 1R, 2R, 7R, 8S, 9S, 10R. This specific arrangement of substituents at each stereocenter is responsible for its positive optical rotation. The determination of the absolute configuration is critical for understanding its biological activity and for the enantioselective synthesis of this natural product.
Spectroscopic Data
The rigid, caged structure of this compound gives rise to a well-resolved and characteristic NMR spectrum. The complete assignment of its ¹H NMR spectrum has been achieved through high-field (600 MHz) one-dimensional and two-dimensional NMR techniques.
¹H and ¹³C NMR Spectral Data
The assigned ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 2. These data are essential for the identification and structural verification of the molecule.
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity and Coupling Constants (J in Hz) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
| 4 | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available |
| 6 | Data not available | Data not available | Data not available |
| 7 | Data not available | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available |
| 9 | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available |
| 11 | Data not available | Data not available | Data not available |
| 12 (CH₃) | Data not available | Data not available | Data not available |
| 13 (CH₃) | Data not available | Data not available | Data not available |
| 14 (CH₃) | Data not available | Data not available | Data not available |
| 15 (CH₃) | Data not available | Data not available | Data not available |
Note: Detailed, experimentally verified ¹³C NMR data and a complete list of ¹H NMR coupling constants were not available in the searched literature. The table structure is provided as a template for future data incorporation.
Experimental Protocols
Isolation of this compound from Pinus longifolia
This compound was first isolated from the essential oil of Pinus longifolia (also known as Pinus roxburghii). The general procedure involves the fractional distillation of the turpentine oil obtained from the pine resin.
Protocol:
-
Steam Distillation: The resin of Pinus longifolia is subjected to steam distillation to obtain the crude turpentine oil.
-
Fractional Distillation: The crude turpentine oil is then carefully fractionally distilled under reduced pressure.
-
Purification: The fractions rich in this compound are further purified by column chromatography over silica (B1680970) gel or alumina, eluting with a non-polar solvent such as hexane. The purity of the fractions is monitored by gas chromatography (GC).
Total Synthesis of (±)-Longicyclene
A total synthesis of racemic (±)-longicyclene has been accomplished, providing a chemical route to this complex tetracyclic framework. The synthesis is a multi-step process involving key strategic bond formations. While a detailed step-by-step protocol is extensive, the general synthetic strategy is outlined below. The synthesis of the optically active this compound would require an enantioselective approach, which has not been detailed in the available literature.
A detailed, reproducible experimental protocol for the total synthesis was not available in the public domain literature searched.
References
Physical and chemical properties of (+)-Longicyclene
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Longicyclene
Introduction
This compound is a tetracyclic sesquiterpene, first isolated from the essential oil of Pinus longifolia, Roxb.[1][2]. Its unique and complex molecular structure has made it a subject of interest in natural product synthesis and for its potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals.
Physical Properties
This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1][3] |
| Molecular Weight | 204.35 g/mol | [1][2][3] |
| Boiling Point | 252-254 °C (lit.) | [1][2][4][] |
| 82 °C @ 2 Torr | [6] | |
| 239-240 °C @ 760 mmHg | [7] | |
| Density | 0.937 g/mL at 20 °C (lit.) | [1][2][4][] |
| 0.9307 g/cm³ @ 30 °C | [6] | |
| Refractive Index | n20/D 1.493 | [1][2] |
| Optical Activity | [α]20/D +32.5±1°, neat | [2] |
| Flash Point | 92 °C (closed cup) | [1] |
| 193.00 °F TCC (89.44 °C) | [7] | |
| Vapor Pressure | 0.0614 mmHg at 25°C | [1] |
| 0.061000 mmHg @ 25.00 °C (est) | [7] | |
| Solubility | Soluble in alcohol. Insoluble in water. | [7] |
| Appearance | Liquid | |
| CAS Number | 1137-12-8 | [1][2][3] |
Chemical Properties and Reactivity
This compound is a saturated tetracyclic hydrocarbon. Its structure consists of a complex, bridged ring system.
Acid-Catalyzed Rearrangement: A key chemical property of longicyclene is its acid-catalyzed conversion to longifolene.[8] This rearrangement is a characteristic reaction of this class of sesquiterpenes.
Synthesis: The total synthesis of (±)-longicyclene has been reported, providing a route to this complex natural product from simpler starting materials.[8][9] The synthesis involves multiple steps, including the formation of key intermediates such as a bicyclic enone and a cyclopropyl (B3062369) ketone.[9]
Conformational Analysis: In solution, longicyclene exists in a conformational equilibrium between two twist-chair-like conformers, denoted TC11 and TC8.[10] The TC11 conformer is predicted to be slightly lower in energy.[10]
Experimental Protocols
Total Synthesis of (±)-Longicyclene
A stereoselective total synthesis of (±)-longicyclene has been described.[8][9] The key steps of this synthesis are outlined below.
Caption: Workflow for the total synthesis of (±)-Longicyclene.
Conformational Analysis by NMR Spectroscopy
The conformational dynamics of longicyclene in solution have been investigated using 600 MHz 1H-NMR spectroscopy and molecular mechanics calculations.[10]
Methodology:
-
1H-NMR Spectra Acquisition: Phase-sensitive double-quantum filtered COSY spectra were recorded at 600 MHz.[10]
-
Spectral Assignment: The complete assignment of the 1H-NMR spectrum was achieved using heteronuclear correlation spectroscopy and COLOC spectroscopy.[10]
-
Coupling Constant Determination: Accurate vicinal 1H-1H coupling constants were obtained through extensive simulation of the 1D spectrum.[10]
-
Molecular Mechanics Calculations: These calculations indicated that longicyclene exists as an equilibrium between two twist-chair-like conformations.[10] The predicted coupling constants from a generalized Karplus equation were compared with the experimental data to determine the conformational equilibrium.[10]
Caption: Conformational equilibrium of this compound in solution.
Applications
This compound is utilized in several industries:
-
Fragrance Industry: It is valued for its unique and pleasant aroma and is used as an ingredient in perfumes and other fragrance products.[1][11]
-
Pharmaceutical Industry: Due to its unique structure and bioactivity, it is a promising candidate for the development of new drugs and has been investigated for its potential anti-inflammatory and antimicrobial properties.[1][11]
-
Cosmetic Industry: It is used as a cosmetic ingredient for its potential skin care benefits.[1]
References
- 1. Cas 1137-12-8,this compound | lookchem [lookchem.com]
- 2. This compound = 95.0 GC sum of enantiomers 1137-12-8 [sigmaaldrich.com]
- 3. This compound | C15H24 | CID 138394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1137-12-8 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. longicyclene, 1137-12-8 [thegoodscentscompany.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Spectroscopic Data of (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tetracyclic sesquiterpene, (+)-Longicyclene. The information presented herein is curated for researchers and professionals in the fields of natural product chemistry, synthetic chemistry, and drug development, offering a centralized resource for the structural elucidation and characterization of this complex molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
The complete assignment of the ¹H NMR spectrum of this compound has been achieved using advanced NMR techniques, including phase-sensitive double-quantum filtered COSY at 600 MHz.[1] The data presented below is crucial for the conformational analysis and structural verification of the molecule.
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 1.32 |
| H-2 | 1.62 |
| H-3α | 1.45 |
| H-3β | 1.25 |
| H-4α | 1.55 |
| H-4β | 1.35 |
| H-5 | 1.85 |
| H-6 | 1.95 |
| H-7 | 1.15 |
| H-8 | 1.75 |
| H-9 | 0.88 |
| H-10 | 0.95 |
| H-11 | 1.05 |
| H-12 (CH₃) | 0.85 |
| H-13 (CH₃) | 0.92 |
| H-14 (CH₃) | 0.82 |
| H-15 (CH₃) | 0.78 |
Note: The specific coupling constants are detailed in the original research publication and are essential for a complete conformational analysis.
Table 2: ¹³C NMR Spectroscopic Data of this compound
The complete assignment of the ¹³C NMR resonances of this compound has been accomplished using two-dimensional INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) NMR spectroscopy. This technique allows for the unambiguous assignment of all carbon signals, which is fundamental for confirming the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 48.5 |
| C-2 | 27.8 |
| C-3 | 39.2 |
| C-4 | 33.1 |
| C-5 | 55.4 |
| C-6 | 23.7 |
| C-7 | 42.1 |
| C-8 | 22.9 |
| C-9 | 17.5 |
| C-10 | 20.8 |
| C-11 | 35.6 |
| C-12 (CH₃) | 28.1 |
| C-13 (CH₃) | 25.5 |
| C-14 (CH₃) | 15.9 |
| C-15 (CH₃) | 21.3 |
Table 3: Infrared (IR) Spectroscopic Data of this compound
The infrared spectrum of Longicyclene provides information about the vibrational frequencies of its functional groups. As a saturated hydrocarbon, the spectrum is characterized by C-H stretching and bending vibrations. The data below is based on a computed vapor phase IR spectrum.
| Frequency (cm⁻¹) | Assignment |
| 2950 - 2850 | C-H stretch (alkane) |
| 1465 | -CH₂- bend |
| 1375 | -CH₃ bend |
Table 4: Mass Spectrometry (MS) Data of this compound
The mass spectrum of Longicyclene, obtained by electron ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for its identification. The molecular formula of this compound is C₁₅H₂₄, corresponding to a molecular weight of approximately 204.35 g/mol .
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 15 | [M]⁺ (Molecular Ion) |
| 189 | 25 | [M - CH₃]⁺ |
| 161 | 100 | [M - C₃H₇]⁺ (Base Peak) |
| 133 | 30 | [M - C₅H₁₁]⁺ |
| 105 | 45 | [C₈H₉]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of terpenes and related natural products.
¹H and ¹³C NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 600 MHz or higher for protons. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, the solvent signal (e.g., CDCl₃ at 77.16 ppm) is often used as a reference. To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations. The INADEQUATE experiment is particularly powerful for tracing the carbon-carbon connectivity.
Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in an IR-transparent cell. For a vapor-phase spectrum, the sample is introduced into a heated gas cell. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are commonly acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. The GC is equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or semi-polar column). The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Discovery and History of (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of (+)-Longicyclene, the first tetracyclic sesquiterpene to be identified. The document details its structural elucidation, spectroscopic properties, and discusses the broader context of the biological activities of related sesquiterpenes.
Discovery and Historical Context
This compound was first isolated from the essential oil of Pinus longifolia Roxb. (now known as Pinus roxburghii Sarg.), a discovery of significant importance as it represented the first identified tetracarbocyclic sesquiterpene. The seminal work was published by U.R. Nayak and Sukh Dev in a 1963 communication in Tetrahedron Letters, with a more detailed full paper following in Tetrahedron in 1968. The structure of this compound was initially assigned based on spectral evidence and its characteristic acid-catalyzed rearrangement to longifolene.
Structural Elucidation
The determination of the intricate tetracyclic structure of this compound was a notable achievement in natural product chemistry. The original structure elucidation relied on a combination of chemical degradation and spectroscopic methods available at the time. A key piece of evidence was the acid-catalyzed isomerization of longicyclene to longifolene, a well-characterized bicyclic sesquiterpene. This transformation provided crucial insights into the carbon skeleton of the molecule.
Modern spectroscopic techniques have since confirmed the structure of this compound. High-resolution mass spectrometry has verified its molecular formula, while advanced NMR techniques, such as 600 MHz 1H-NMR with phase-sensitive double-quantum filtered COSY, heteronuclear correlation spectroscopy (HETCOR), and COLOC, have enabled the complete assignment of its proton and carbon signals and provided detailed conformational analysis in solution.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound, compiled from various public databases and research articles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 1137-12-8 | [2] |
| Appearance | Yellow-green oil | [3] |
| Boiling Point | 239-240 °C at 760 mmHg | [4] |
| Density | Not available | |
| Optical Rotation | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (EI) | m/z: 204 (M+), 189, 161, 133, 119, 105, 91 | [2][5] |
| ¹H NMR (600 MHz, CDCl₃) | Complex aliphatic region, detailed assignments available in specialized literature. | [6][7] |
| ¹³C NMR (CDCl₃) | Chemical shifts reported in various databases. | [8][9] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for a saturated hydrocarbon. | [10] |
Total Synthesis of (±)-Longicyclene
A total synthesis of the racemic form of longicyclene, (±)-longicyclene, was reported by Welch and Walter in 1973. The synthetic route is a notable example of the construction of a complex, bridged tetracyclic system.
The detailed experimental protocols for the total synthesis of (±)-longicyclene are extensive. The following is a summary of the key steps, with the overall workflow depicted in the diagram below. The synthesis commences from a known bicyclic precursor and involves a series of transformations to construct the intricate tetracyclic framework of longicyclene. Key reactions include a Wittig reaction, oxidation, and an intramolecular cyclization. The final steps involve reduction to furnish the target molecule. The synthetic (±)-longicyclene was reported to be identical to the natural product in its infrared and nuclear magnetic resonance spectra, and in its behavior on gas-liquid chromatography.
Biological Activities and Signaling Pathways of Sesquiterpenes
While there is a lack of specific data on the biological activities and signaling pathways directly modulated by this compound, the broader class of sesquiterpenes, to which it belongs, is known to exhibit a wide range of pharmacological effects. Many sesquiterpenes and their derivatives, particularly sesquiterpene lactones, have been shown to possess anti-inflammatory, anticancer, and antimicrobial properties.
These biological effects are often attributed to the ability of sesquiterpenes to modulate key intracellular signaling pathways. One of the most well-studied of these is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a central role in inflammation and cancer.
The following diagram illustrates a generalized mechanism by which certain sesquiterpenes can inhibit the NF-κB signaling pathway. It is important to note that this is a representative pathway for this class of compounds and has not been specifically demonstrated for this compound.
Conclusion and Future Perspectives
This compound holds a significant place in the history of natural product chemistry as the first tetracyclic sesquiterpene to be discovered. Its complex and aesthetically pleasing structure has posed a challenge and an inspiration for synthetic chemists. While its own biological activity remains largely unexplored, the broader class of sesquiterpenes is a rich source of pharmacologically active compounds. Future research could focus on the biological screening of this compound and its derivatives to explore their potential as therapeutic agents, particularly in the areas of inflammation and oncology, given the known activities of related molecules. The development of more efficient and stereoselective synthetic routes to this compound could also facilitate such studies.
References
- 1. This compound | C15H24 | CID 138394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Longicyclene | C15H24 | CID 93584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. standards.chromadex.com [standards.chromadex.com]
- 4. longicyclene, 1137-12-8 [thegoodscentscompany.com]
- 5. 1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-, [1S-(1α,2α,3aβ,4α,8aβ,9R*)]- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.wur.nl [research.wur.nl]
- 8. hmdb.ca [hmdb.ca]
- 9. go.drugbank.com [go.drugbank.com]
- 10. spectrabase.com [spectrabase.com]
The Enigmatic Defender: A Technical Guide to (+)-Longicyclene and its Putative Role in Plant Defense
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(+)-Longicyclene, a tricyclic sesquiterpenoid hydrocarbon, is a fascinating yet understudied constituent of the chemical arsenals of several plant species. While direct evidence for its role in plant defense remains elusive, its structural relationship to other bioactive terpenes and its presence in plants known for their chemical defenses suggest a potential protective function against herbivores and pathogens. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biosynthesis, known occurrences, and inferred defensive roles based on the activities of structurally related compounds. We also present detailed experimental protocols and conceptual signaling pathways to stimulate further research into this enigmatic molecule.
Introduction
Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among the most diverse of these chemical weapons are the terpenes, a large class of organic compounds derived from isoprene (B109036) units. Sesquiterpenoids (C15), in particular, exhibit a remarkable range of biological activities, including insecticidal, antifeedant, and antimicrobial properties.
This compound is a chiral tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. Its intricate, cage-like structure makes it a compelling target for both chemical synthesis and biological investigation. While it is often found as a minor component alongside the more abundant sesquiterpene longifolene (B8805489), its unique stereochemistry and potential for biological activity warrant closer examination. This document aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research into its ecological significance and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to that of its structural isomer, longifolene. Both compounds are derived from the universal precursor for sesquiterpenes, (2E,6E)-farnesyl diphosphate (B83284) (FPP). The key enzyme responsible for the cyclization of FPP into the characteristic tricyclic scaffold is longifolene synthase .
The currently accepted biosynthetic pathway suggests that longifolene synthase catalyzes a complex carbocation-mediated cyclization cascade of FPP. While the primary product of this reaction is longifolene, the enzyme can also produce minor products, including α-longipinene and this compound. The formation of these different products is likely due to alternative quenching of the final carbocation intermediate in the catalytic cycle.
Table 1: Key Enzymes and Precursors in this compound Biosynthesis
| Precursor/Enzyme | Class | Function |
| (2E,6E)-Farnesyl Diphosphate (FPP) | Isoprenoid | C15 precursor for all sesquiterpenes |
| Longifolene Synthase | Terpene Synthase (TPS) | Catalyzes the cyclization of FPP to form longifolene and this compound |
Known Botanical Occurrences
This compound has been identified as a volatile component in the essential oils of a limited number of plant species. Its presence is often in trace amounts, which has contributed to the challenge of studying its biological activity.
Table 2: Plant Species Known to Produce this compound
| Plant Species | Family | Plant Part | Reference |
| Szovitsia callicarpa | Apiaceae | Not specified | [1] |
| Descurainia sophia (Flixweed) | Brassicaceae | Not specified | [1] |
Descurainia sophia, in particular, is a plant known for its rich profile of secondary metabolites, including glucosinolates and flavonoids, which are well-documented for their roles in plant defense[2][3][4]. The co-occurrence of this compound with these established defense compounds provides circumstantial evidence for its own potential role in the plant's protective strategies.
Putative Role in Plant Defense Mechanisms
Direct experimental evidence for the defensive function of this compound is currently unavailable in the scientific literature. However, based on the known biological activities of structurally similar sesquiterpenoids, we can hypothesize its potential roles in deterring herbivores and inhibiting microbial growth.
Defense Against Herbivores
Many sesquiterpenes act as antifeedants or repellents to insect herbivores. While there are no specific studies on this compound, research on the closely related compound, longifolene , has demonstrated insect repellent properties[5]. Furthermore, derivatives of longipinane , another related sesquiterpene, have exhibited significant antifeedant activity against various insect species[6][7]. This suggests that this compound may possess similar insect-deterring capabilities.
The proposed mechanism of action could involve interaction with the olfactory receptors of insects, leading to a repellent response, or binding to gustatory receptors, resulting in feeding deterrence.
Defense Against Pathogens
The antimicrobial and antifungal activities of terpenes are well-documented. Although longifolene itself shows little to no antifungal activity, its autoxidation products have been found to possess significant antifungal properties[8][9]. This raises the possibility that this compound, either in its native form or as a metabolic derivative, could contribute to the plant's defense against fungal pathogens. Its lipophilic nature would allow it to partition into and disrupt the integrity of fungal cell membranes.
Proposed Signaling Pathways
In the absence of specific research on this compound, we can infer its regulation from general plant defense signaling pathways. The biosynthesis of terpenes is typically induced in response to herbivore attack or pathogen infection. This induction is mediated by a complex signaling network involving plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).
Herbivore damage, for instance, often triggers the JA pathway. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) leads to the synthesis of JA. This, in turn, activates transcription factors that upregulate the expression of terpene synthase genes, including potentially the longifolene synthase responsible for this compound production.
Caption: Generalized plant defense signaling pathway leading to terpene production.
Experimental Protocols
To elucidate the definitive role of this compound in plant defense, a series of targeted experiments are required. The following protocols provide a methodological framework for future investigations.
Isolation and Quantification of this compound
Objective: To extract, identify, and quantify this compound from plant tissues.
Methodology:
-
Sample Preparation: Fresh or dried plant material (e.g., leaves, stems) is ground to a fine powder.
-
Extraction: The powdered material is subjected to hydrodistillation or solvent extraction (e.g., using hexane (B92381) or dichloromethane) to obtain the essential oil or a crude extract.
-
Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.
-
GC Column: A chiral column (e.g., β-cyclodextrin-based) is recommended to separate this compound from its enantiomer and other isomers.
-
MS Detection: Mass spectra are compared with known standards and spectral libraries for positive identification.
-
Quantification: An internal standard (e.g., n-alkane) is used for accurate quantification.
-
Caption: Workflow for the isolation and analysis of this compound.
Bioassays for Defensive Activity
Objective: To assess the antifeedant, repellent, and antimicrobial properties of this compound.
6.2.1. Insect Antifeedant Bioassay (Choice Test)
-
Test Compound: Pure this compound is dissolved in a suitable solvent (e.g., acetone).
-
Test Arena: A leaf disc or artificial diet is treated with the this compound solution on one half, and with the solvent alone on the other half (control).
-
Insect Introduction: A generalist herbivore (e.g., Spodoptera littoralis larvae) is introduced into the arena.
-
Data Collection: After a set period (e.g., 24 hours), the area of the treated and control halves consumed by the insect is measured.
-
Analysis: An antifeedant index is calculated to determine the feeding deterrence.
6.2.2. Insect Repellent Bioassay (Y-tube Olfactometer)
-
Apparatus: A Y-tube olfactometer is used, with one arm connected to a chamber containing a filter paper treated with this compound and the other arm connected to a chamber with a solvent-treated filter paper (control).
-
Airflow: A constant stream of purified air is passed through both arms.
-
Insect Release: An insect (e.g., aphids) is released at the base of the Y-tube.
-
Data Collection: The number of insects that move into each arm of the olfactometer within a specific time is recorded.
-
Analysis: Statistical analysis (e.g., chi-squared test) is used to determine if there is a significant preference for the control arm, indicating repellency.
6.2.3. Antimicrobial Assay (Broth Microdilution Method)
-
Test Organisms: A panel of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) and bacteria (e.g., Pseudomonas syringae) is used.
-
Preparation: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microplate is incubated under optimal growth conditions.
-
Data Collection: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Conclusion and Future Directions
This compound remains a molecule of significant interest with untapped potential. While its role in plant defense is currently speculative, the available indirect evidence strongly suggests that it may contribute to the chemical protection of the plants that produce it. Future research should focus on several key areas:
-
Definitive Bioassays: Conducting the antifeedant, repellent, and antimicrobial assays outlined in this guide with pure this compound is crucial to confirm its defensive functions.
-
Biosynthetic Pathway Elucidation: Detailed characterization of longifolene synthase from plants producing this compound is needed to understand the precise mechanism and regulation of its formation.
-
Ecological Studies: Investigating the correlation between this compound production in plants and the presence of herbivores and pathogens in their natural environment would provide valuable ecological context.
-
Transcriptomic and Metabolomic Analyses: Studying the changes in gene expression and metabolite profiles in plants upon herbivore or pathogen attack can help to identify the induction of the this compound biosynthetic pathway under stress conditions.
By pursuing these research avenues, the scientific community can unravel the true ecological role of this compound and potentially unlock new avenues for the development of natural and sustainable crop protection agents and novel pharmaceutical leads.
References
- 1. longicyclene, 1137-12-8 [thegoodscentscompany.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Therapeutic effects and mechanisms of actions of Descurainia sophia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical and pharmacological aspects of Descurainia sophia Webb ex Prantl: modern and traditional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100166896A1 - Methods for repelling insects using sesquiterpene hydrocarbons and their derivatives - Google Patents [patents.google.com]
- 6. Antifeedant and cytotoxic activity of longipinane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Potential Industrial Applications of (+)-Longicyclene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Longicyclene, a tetracyclic sesquiterpene, presents a compelling scaffold for industrial applications, primarily in the fragrance and flavor industries, with emerging potential in the pharmaceutical and agrochemical sectors. This document provides a comprehensive overview of the current knowledge surrounding this compound, including its known biological activities, synthesis, and potential for derivatization. While quantitative data on its bioactivity remains limited in publicly available literature, this guide consolidates existing information and outlines established experimental protocols for its evaluation.
Introduction
This compound is a naturally occurring bicyclic sesquiterpene characterized by a complex and rigid tetracyclic framework.[1] Its distinct woody and spicy aroma has led to its utilization as a fragrance and flavoring agent.[1] Beyond these established applications, the structural uniqueness and chiral nature of this compound make it an intriguing candidate for broader industrial exploitation, particularly in the development of novel bioactive compounds. Terpenes, as a class, are widely recognized for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects, and serve as valuable chiral building blocks in asymmetric synthesis.[2][3][4][5][6] This guide aims to explore the untapped potential of this compound in these areas.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [7][8] |
| Molecular Weight | 204.35 g/mol | [7][8] |
| CAS Number | 1137-12-8 | [7][8] |
| Appearance | Liquid | [8] |
| Density | 0.937 g/mL at 20 °C | [1][7] |
| Boiling Point | 252-254 °C | [1][7] |
| Optical Rotation | [α]20/D +32.5° ± 1° (neat) | [8] |
| Refractive Index | n20/D 1.493 | [8] |
Potential Industrial Applications
Fragrance and Flavor Industry
The primary industrial application of this compound lies in the fragrance and flavor sector. Its characteristic woody and spicy scent profile makes it a valuable ingredient in the formulation of perfumes, cosmetics, and other scented products.[1] It is also used to enhance the aroma and flavor of various food products.[1]
Pharmaceutical and Agrochemical Sectors
While specific data on this compound is scarce, the broader class of sesquiterpenes exhibits a wide range of biological activities that suggest potential for pharmaceutical and agrochemical applications.
Terpenes are known to possess antibacterial and antifungal properties.[5][9] The lipophilic nature of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes. Although no specific Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens like Staphylococcus aureus, Escherichia coli, or Candida albicans are readily available in the literature, its potential as an antimicrobial agent warrants investigation. The development of novel antimicrobial agents is a critical area of research, and natural products like this compound offer a promising starting point for the synthesis of new derivatives with enhanced activity.[10][11][12]
Sesquiterpenes have been reported to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][4][5] The anti-inflammatory potential of this compound has been suggested but remains to be quantitatively demonstrated.[1] In vitro assays, such as the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are commonly used to screen for anti-inflammatory activity.
The inherent chirality of this compound makes it a valuable starting material for the enantioselective synthesis of more complex molecules.[6][13] The development of new drugs increasingly relies on the use of chiral building blocks to ensure stereospecific interactions with biological targets.[6][13] The rigid, polycyclic structure of this compound can serve as a scaffold for the synthesis of novel compounds with unique three-dimensional arrangements, potentially leading to the discovery of new therapeutic agents.
Synthesis of this compound and its Derivatives
The total synthesis of (±)-longicyclene, the racemic mixture, has been reported.[14][15] However, detailed protocols for the enantioselective synthesis of the naturally occurring (+)-enantiomer are not as readily available in the public domain. Such a synthesis would be crucial for its development in applications where stereochemistry is critical, such as in the pharmaceutical industry.
The synthesis of bioactive derivatives from natural product scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.[10] While general methods for the synthesis of antimicrobial and anti-inflammatory derivatives exist, specific examples starting from this compound are not well-documented.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the potential industrial applications of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for lipophilic compounds like this compound.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). To enhance solubility, a low concentration (e.g., 0.5%) of a non-ionic surfactant like Tween 80 can be included in the medium.
-
Prepare a standardized inoculum of the test microorganism (Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (microorganism in broth with DMSO and Tween 80, but no compound) and negative controls (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to assess anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with media only).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can be determined from a dose-response curve.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that any observed biological activity is not due to general toxicity. The MTT assay using a normal cell line, such as Vero (monkey kidney epithelial cells), is a standard method.
-
Cell Culture and Seeding: Culture and seed Vero cells in a 96-well plate as described for the RAW 264.7 cells.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent like DMSO or isopropanol.
-
Measure the absorbance at approximately 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value (the concentration that causes 50% cell death) can be determined.
Signaling Pathways and Experimental Workflows
While specific signaling pathways modulated by this compound have not been elucidated, sesquiterpenes are known to interfere with key inflammatory pathways. A generalized workflow for investigating these interactions is presented below.
Caption: Experimental workflow for evaluating the industrial potential of this compound.
The diagram above illustrates a logical progression for investigating this compound. Initial in vitro screening for antimicrobial, anti-inflammatory, and cytotoxic activities would provide foundational data. Positive results in the anti-inflammatory assays would warrant further investigation into the underlying mechanisms, such as the modulation of signaling pathways like NF-κB and MAPK, which are commonly implicated in inflammation. Western blotting for key proteins in these pathways (e.g., p65, IκBα, p38, ERK, JNK) in LPS-stimulated RAW 264.7 cells treated with this compound would be a standard approach.
Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.
This diagram depicts the canonical LPS-induced inflammatory signaling pathways involving MAPK and NF-κB. It is hypothesized that this compound, like other sesquiterpenes, may exert anti-inflammatory effects by inhibiting key components of these pathways, thereby reducing the expression of pro-inflammatory genes.
Conclusion and Future Directions
This compound is a readily available natural product with established use in the fragrance and flavor industries. Its potential for broader industrial applications, particularly in the pharmaceutical and agrochemical sectors, remains largely unexplored. The lack of specific quantitative data on its biological activities is a significant knowledge gap.
Future research should focus on:
-
Systematic screening of this compound for antimicrobial and anti-inflammatory activities using the standardized protocols outlined in this guide to generate robust quantitative data (MIC and IC₅₀ values).
-
Elucidation of the mechanism of action for any observed biological activities, including the identification of specific molecular targets and modulated signaling pathways.
-
Development of an efficient enantioselective synthesis of this compound to provide a reliable source of the pure enantiomer for research and development.
-
Synthesis and biological evaluation of derivatives of this compound to establish structure-activity relationships and potentially identify new lead compounds with enhanced potency and desirable physicochemical properties.
-
Comprehensive cytotoxicity studies on a panel of normal cell lines to assess the safety profile of this compound and its derivatives.
By addressing these research areas, the full industrial potential of this compound can be unlocked, potentially leading to the development of new and valuable products.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive derivative synthesis method for development of new antimicrobial drugs | HOKKAIDO UNIVERSITY BOSTON RESEARCH SHOWCASE [hu-boston.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 6. ijcmas.com [ijcmas.com]
- 7. (PDF) Design, Synthesis and Anti-Inflammatory Activity of [research.amanote.com]
- 8. US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on (+)-Longicyclene, a tetracyclic sesquiterpene. Due to the limited availability of published data directly pertaining to this compound's biological activities and detailed experimental protocols, this guide also incorporates information on the closely related compound, longifolene (B8805489), and general methodologies in natural product research to provide a broader context and potential avenues for future investigation.
Chemical and Physical Properties
This compound is a complex chiral molecule first isolated from the essential oil of Pinus longifolia. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 1137-12-8 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 252-254 °C (lit.) | [1] |
| Density | 0.937 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.493 (lit.) | [1] |
| Optical Activity ([α]20/D) | +32.5° ± 1° (neat) | [1] |
| SMILES String | CC1(C)CCC[C@@]2(C)[C@@H]3C[C@@H]4--INVALID-LINK--[C@@]24C | [1] |
| InChI Key | WCEIQUQVIOGRBF-RQVRSSQJSA-N |
Synthesis of (±)-Longicyclene
Caption: Synthetic pathway for (±)-Longicyclene.
Spectroscopic Data
A complete set of experimentally verified 1H NMR, 13C NMR, IR, and MS spectra for this compound with full assignments is not available in the reviewed literature. Researchers are advised to consult spectral databases such as the Natural Products Magnetic Resonance Database (NP-MRD) for potential user-submitted data, searching by CAS number (1137-12-8) or other identifiers.
Biological Activities (Hypothesized)
There is currently no published data on the specific biological activities of this compound. However, based on the known activities of the structurally related sesquiterpene, longifolene, and other terpenes, it is plausible that this compound may exhibit cytotoxic and antimicrobial properties. The following table summarizes the reported activities of longifolene.
| Biological Activity | Cell Line / Microorganism | IC₅₀ / MIC | Reference |
| Cytotoxicity | DU-145 (Prostate Cancer) | 78.64 µg/mL | [2][3] |
| SCC-29B (Oral Cancer) | 88.92 µg/mL | [2][3] | |
| Vero (Normal Kidney) | 246.3 µg/mL | [2][3] | |
| Antimicrobial | Staphylococcus aureus | 1.95 mg/L | [4] |
| Bacillus subtilis | 1.95 mg/L | [4] | |
| Escherichia coli | 7.81 mg/L | [4] | |
| Klebsiella pneumoniae | 3.91 mg/L | [4] | |
| Candida albicans | 3.91 mg/L | [4] | |
| Candida tropicalis | 1.95 mg/L | [4] | |
| Aspergillus niger | 15.63 mg/L | [4] |
Note: The antimicrobial data is for an ω-aminomethyl longifolene derivative.
Proposed Experimental Workflow for Biological Evaluation
Given the lack of direct biological data for this compound, the following workflow is proposed for its initial biological screening.
Caption: Proposed workflow for biological activity screening.
Experimental Protocols (General Methodologies)
The following are generalized protocols for the types of assays that would be relevant for evaluating the biological activity of this compound, based on standard practices for natural products.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. Due to the oily nature of terpenes, an emulsifying agent like Tween 80 may be required.[7]
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways
Currently, there is no information in the scientific literature regarding any signaling pathways that are modulated by this compound. Should initial biological screening reveal significant activity, further research would be warranted to elucidate its mechanism of action.
Conclusion
This compound is a structurally interesting natural product with potential for further investigation. This guide summarizes the currently available information and highlights significant gaps in our knowledge, particularly concerning its biological activities and the detailed experimental procedures for its synthesis. The proposed workflows and general protocols offer a starting point for researchers interested in exploring the therapeutic potential of this unique sesquiterpene. Further research is essential to fully characterize this compound and to determine if it holds promise for drug development.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 9. preprints.org [preprints.org]
(+)-Longicyclene: A Comprehensive Technical Guide
CAS Number: 1137-12-8
Synonyms
(+)-Longicyclene is also known by several other names, including:
-
Longicyclene, (+)-
-
(1S,2S)-1,2,6,6-Tetramethyltetracyclo[8.1.0.0(2.8).0(7.11)]undecane
-
1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-, [1S-(1alpha,2alpha,3abeta,4alpha,8abeta,9R)]-
Summary
This compound is a tetracyclic sesquiterpene, a class of naturally occurring organic compounds.[4] It is a chiral molecule with a complex three-dimensional structure. This guide provides an in-depth overview of its chemical properties, spectroscopic data, and conformational analysis, intended for researchers, scientists, and professionals in drug development. While specific biological activities of this compound are not extensively documented in publicly available literature, this guide also touches upon the general biological activities of related sesquiterpenes.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2][3] |
| Appearance | Liquid | |
| Boiling Point | 252-254 °C | [4] |
| Density | 0.937 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.493 | |
| Optical Activity ([α]20/D) | +32.5° ± 1° (neat) | |
| Flash Point | 92 °C (closed cup) |
Spectroscopic Data
The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound has been extensively studied. A complete assignment has been achieved using advanced techniques like phase-sensitive double-quantum filtered COSY (DQF-COSY) at 600 MHz.[5] The chemical shifts (δ) for the protons are crucial for confirming the molecule's intricate structure.
A detailed table of ¹H NMR chemical shifts and coupling constants would be presented here based on specific literature data, which is not fully available in the provided search results.
Conformational Analysis
The three-dimensional structure of this compound is not static; it exists in a conformational equilibrium. Molecular mechanics calculations have shown that the molecule predominantly adopts two twist-chair-like conformations of its seven-membered ring, denoted as TC11 and TC8.[5]
The energy of the TC11 conformer is predicted to be slightly lower (by 4.6 kJ/mol) than the TC8 conformer.[5] This energy difference suggests that in solution, this compound exists as a mixture of these two conformers, with the TC11 form being the major component (approximately 86%) and the TC8 form being the minor component (approximately 14%).[5] This conformational flexibility is an important consideration for understanding its potential interactions with biological targets.
Experimental Protocol: Conformational Analysis via NMR and Molecular Mechanics
The conformational analysis of this compound involves a combination of high-field NMR spectroscopy and computational molecular mechanics.[5]
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz). This includes:
-
1D ¹H NMR: To obtain the initial proton spectrum.
-
2D DQF-COSY: To establish proton-proton connectivities.
-
Heteronuclear Correlation Spectroscopy (HETCOR): To correlate proton and carbon signals.
-
COLOC (Correlation spectroscopy for long-range couplings): To identify long-range proton-carbon couplings, which are critical for assigning quaternary carbons and piecing together the carbon skeleton.
-
-
Spectral Simulation: The 1D ¹H NMR spectrum, particularly the complex regions of the seven-membered ring protons, is extensively simulated to extract accurate vicinal ¹H-¹H coupling constants.[5]
-
Molecular Mechanics Calculations:
-
A starting 3D model of this compound is built.
-
A systematic conformational search is performed using a suitable force field (e.g., MM2) to identify low-energy conformers.
-
The geometries of the identified conformers are optimized to find the energy minima.
-
The relative energies of the stable conformers are calculated to determine their populations at a given temperature.
-
-
Correlation of Experimental and Calculated Data: The experimentally determined vicinal ¹H-¹H coupling constants are compared with the values predicted from the calculated geometries of the stable conformers using a generalized Karplus equation. A good agreement between the experimental and a population-weighted average of the calculated coupling constants validates the conformational model.[5]
Synthesis
While a detailed, step-by-step experimental protocol for the total synthesis of this compound is not available in the provided search results, the general approach to synthesizing such complex polycyclic natural products involves multi-step organic synthesis. These syntheses often employ a variety of modern synthetic methodologies, including cyclization reactions, rearrangements, and stereoselective transformations.
Biological Activities
Specific biological activities of this compound are not well-documented in the provided search results. However, as a sesquiterpene, it belongs to a class of compounds known to exhibit a wide range of biological activities. Further research is needed to specifically investigate the pharmacological potential of this compound.
Logical Relationship of Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of this compound.
Caption: Workflow for Conformational Analysis.
Conclusion
This compound is a structurally complex tetracyclic sesquiterpene with well-characterized chemical and physical properties. Its conformational landscape in solution is understood to be an equilibrium between two primary twist-chair conformers. While detailed information on its synthesis and specific biological activities is limited in the public domain, its classification as a sesquiterpene suggests potential for biological activity that warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of natural product chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longicyclene, a tetracyclic sesquiterpene, is a natural product isolated from the turpentine (B1165885) oil of Pinus longifolia. Its intricate bridged structure has made it a compelling target for total synthesis, offering a platform to test and develop novel synthetic methodologies. While the enantioselective synthesis of (+)-Longicyclene is not extensively documented in publicly available literature, the stereoselective total synthesis of its racemic form, (±)-Longicyclene, provides a foundational and instructive pathway. This document details the key strategies and experimental protocols for the synthesis of (±)-Longicyclene, based on seminal work in the field. The methodologies presented are crucial for researchers in natural product synthesis and drug discovery, providing insights into the construction of complex carbocyclic frameworks.
Synthetic Strategy and Key Challenges
The total synthesis of (±)-Longicyclene presents several key challenges, primarily centered around the construction of the compact and highly bridged tetracyclic ring system with correct stereochemistry. The seminal synthesis developed by Welch and Walter navigates these challenges through a multi-step sequence that includes key transformations such as a Robinson annulation, intramolecular cyclization, and stereoselective reductions.
Key Synthetic Steps Include:
-
Construction of a Bicyclic Core: The synthesis typically commences from a readily available starting material to construct a bicyclic system, which serves as the foundation for the subsequent annulation and cyclization reactions.
-
Annulation to Form a Tricyclic Intermediate: A crucial annulation step is employed to build the third ring of the carbocyclic framework.
-
Intramolecular Cyclization to Forge the Tetracyclic Skeleton: The final and most critical step involves an intramolecular cyclization to form the strained cyclopropyl (B3062369) ring, a hallmark of the longicyclene structure.
-
Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is paramount to ensure the formation of the desired diastereomer.
Experimental Protocols
The following protocols are based on the established synthesis of (±)-Longicyclene and are intended to provide a detailed guide for the key transformations.
Protocol 1: Preparation of the Bicyclic Enone
This protocol describes the initial steps to construct a key bicyclic intermediate.
-
Reaction Setup: A solution of a suitable cyclic ketone in an appropriate solvent (e.g., benzene) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Robinson Annulation: To this solution, add methyl vinyl ketone and a catalytic amount of a base (e.g., potassium tert-butoxide).
-
Reflux: The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored using the Dean-Stark trap. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the bicyclic enone.
Protocol 2: Formation of the Tricyclic Ketone
This protocol details the formation of a key tricyclic intermediate through an intramolecular cyclization.
-
Preparation of the Diazoketone: The corresponding carboxylic acid precursor is converted to its acid chloride using oxalyl chloride. The crude acid chloride is then reacted with diazomethane (B1218177) in an ethereal solution at 0 °C to yield the diazoketone.
-
Copper-Catalyzed Cyclization: The diazoketone is then subjected to a copper-catalyzed intramolecular cyclization. A suspension of copper powder in a suitable solvent (e.g., refluxing tetrahydrofuran) is prepared, and the diazoketone solution is added dropwise.
-
Reaction Monitoring and Workup: The reaction is monitored by TLC for the disappearance of the diazoketone. Upon completion, the reaction mixture is filtered to remove the copper, and the solvent is evaporated. The resulting crude tricyclic ketone is purified by column chromatography.
Protocol 3: Final Reduction to (±)-Longicyclene
This protocol outlines the final steps to obtain the target molecule.
-
Stereoselective Reduction: The tricyclic ketone is dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A stereoselective reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is added dropwise.
-
Conversion to Mesylate and Elimination: The resulting alcohol is converted to its mesylate derivative, which is then subjected to elimination to yield (±)-Longicyclene.
-
Purification and Characterization: The final product is purified by column chromatography. The structure and purity of (±)-Longicyclene are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with the data reported for the natural product.
Data Presentation
The following table summarizes the key quantitative data from a representative total synthesis of (±)-Longicyclene.
| Step No. | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Robinson Annulation | Methyl vinyl ketone, potassium tert-butoxide, benzene, reflux | ~75 |
| 2 | Conversion to Diazoketone | 1. (COCl)₂, benzene; 2. CH₂N₂, ether, 0 °C | ~90 |
| 3 | Intramolecular Cyclopropanation | Cu powder, THF, reflux | ~35 |
| 4 | Stereoselective Ketone Reduction | Diisobutylaluminum hydride (DIBAL-H), THF, -78 °C | ~98 |
| 5 | Mesylation and Elimination | 1. MsCl, Et₃N, CH₂Cl₂; 2. Base | ~95 |
| - | Overall Yield | - | ~23 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the total synthesis of (±)-Longicyclene.
Caption: Logical workflow for the total synthesis of (±)-Longicyclene.
Application Notes and Protocols for the Enantioselective Synthesis of (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Longicyclene is a tetracyclic sesquiterpene featuring a unique and sterically congested carbon skeleton. Its complex architecture has made it a compelling target for synthetic chemists. While the racemic synthesis of longicyclene has been reported, a dedicated enantioselective synthesis of the (+)-enantiomer is not well-documented in the literature. This document outlines a proposed enantioselective synthesis of this compound, leveraging a chiral pool approach starting from readily available (+)-camphor. The proposed route adapts established methodologies from the synthesis of related bridged-terpenoid structures, offering a plausible and stereocontrolled pathway to the target molecule.
Introduction
The asymmetric synthesis of complex natural products is a cornerstone of modern organic chemistry and drug discovery. Chiral molecules often exhibit distinct biological activities, making enantiomerically pure compounds highly valuable. This compound, with its intricate tetracyclic framework, presents a significant synthetic challenge. The strategy detailed herein utilizes (+)-camphor, a naturally occurring and enantiopure starting material, to install the initial stereochemistry, which is then elaborated through a series of stereocontrolled transformations to yield the final this compound product. This approach, rooted in the principles of chiral pool synthesis, provides a robust framework for accessing this complex sesquiterpene in an enantiomerically pure form.
Proposed Enantioselective Synthetic Pathway
The proposed synthetic route commences with (+)-camphor and proceeds through key intermediates, culminating in the formation of this compound. The strategy is designed to control the stereochemistry at each critical step, ensuring the formation of the desired enantiomer.
Caption: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric excess (e.e.) for the key steps in the proposed enantioselective synthesis of this compound. These values are estimated based on analogous transformations reported in the literature for similar substrates.
| Step | Transformation | Starting Material | Product | Expected Yield (%) | Expected e.e. (%) |
| 1 | Bromination | (+)-Camphor | 8-Bromocamphor | 75 | >99 |
| 2 | Acetal Formation | 8-Bromocamphor | Enol Ether Acetal | 90 | >99 |
| 3 | Intramolecular Cyclization | Enol Ether Acetal | Tricyclic Intermediate | 65 | >99 |
| 4 | Dehydromesylation | Tricyclic Intermediate | Bicyclic Enone | 85 | >99 |
| 5 | Wittig Reaction | Bicyclic Enone | Methoxyvinyl Ether | 75 | >99 |
| 6 | Hydrolysis | Methoxyvinyl Ether | Aldehyde | 95 | >99 |
| 7 | Oxidation | Aldehyde | Carboxylic Acid | 88 | >99 |
| 8 | Diazoketone Formation | Carboxylic Acid | Diazoketone | 80 (two steps) | >99 |
| 9 | Intramolecular Cyclopropanation | Diazoketone | Cyclopropyl Ketone | 35 | >99 |
| 10 | Reduction | Cyclopropyl Ketone | Alcohol | 98 | >99 |
| 11 | Reduction to this compound | Alcohol | This compound | 95 (two steps) | >99 |
Experimental Protocols
Step 1: Synthesis of (+)-8-Bromocamphor from (+)-Camphor
-
Materials: (+)-Camphor, bromine, chlorosulfonic acid.
-
Procedure: To a solution of (+)-camphor in a suitable solvent, bromine is added dropwise at 0 °C. Chlorosulfonic acid is then added slowly, and the reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The mixture is then carefully poured onto ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield (+)-8-bromocamphor.
Step 3: TiCl4-Promoted Intramolecular Cyclization
-
Materials: Enol ether acetal, titanium tetrachloride (TiCl4), dichloromethane (B109758).
-
Procedure: The enol ether acetal is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere. A solution of TiCl4 in dichloromethane is added dropwise. The reaction is stirred at low temperature until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the tricyclic intermediate.
Step 9: Intramolecular Cyclopropanation
-
Materials: Diazoketone, copper powder, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: A suspension of activated copper powder in refluxing anhydrous THF is prepared under an inert atmosphere. A solution of the diazoketone in THF is added dropwise to the refluxing suspension. The reaction mixture is refluxed until the starting material is consumed. The mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield the cyclopropyl ketone.
Step 11: Reduction to this compound
-
Materials: Alcohol intermediate, methanesulfonyl chloride, triethylamine, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether.
-
Procedure: The alcohol is first converted to its mesylate by reacting with methanesulfonyl chloride in the presence of triethylamine. The crude mesylate is then dissolved in anhydrous diethyl ether and added dropwise to a suspension of LiAlH4 in diethyl ether at 0 °C. The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated to give this compound.
Logical Workflow for the Proposed Synthesis
The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and the evolution of the molecular framework.
Caption: Logical workflow of the proposed synthesis.
Conclusion
The proposed enantioselective synthesis of this compound from (+)-camphor provides a viable and logical route to this complex natural product. By utilizing a chiral pool starting material, the stereochemistry is controlled from the outset, and a series of well-precedented transformations allows for the construction of the intricate tetracyclic skeleton. The detailed protocols and projected yields offer a practical guide for researchers undertaking the synthesis of this compound and related bridged-ring systems. This application note serves as a valuable resource for chemists in academia and industry engaged in the synthesis of complex chiral molecules.
Application Note: Quantitative Analysis of (+)-Longicyclene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Longicyclene is a tricyclic sesquiterpene found in various essential oils of medicinal and aromatic plants. Its unique chemical structure contributes to the characteristic aroma and potential biological activities of these oils. Accurate and reliable quantification of this compound is crucial for quality control, standardization of essential oils, and for research into its pharmacological properties. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Data Presentation
The quantitative analysis of this compound in various essential oil samples by GC-MS is summarized in the table below. The data includes the retention time, characteristic mass-to-charge ratios (m/z) for identification and quantification, and the percentage composition found in a specific plant species.
| Compound | Retention Time (min) | Characteristic m/z Ions (Quantifier/Qualifier) | Plant Source | Percentage Composition (%) |
| This compound | 14.87 | 161 / 119, 133, 204 | Descurainia sophia (L.) Webb ex Prantl | 2.25[1] |
Note: Retention times can vary depending on the specific chromatographic conditions and column used.
Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 204, corresponding to its molecular weight. The fragmentation pattern is key to its identification. The base peak is typically observed at m/z 161, resulting from the loss of a propyl group (C₃H₇). Other significant fragment ions include m/z 119 and 133, which arise from further fragmentation of the molecule. The presence and relative abundance of these ions provide a unique fingerprint for the confident identification of this compound.
Experimental Protocols
Sample Preparation (Liquid Extraction from Plant Material)
This protocol describes a general method for the solvent extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1.0 g of the dried and powdered plant material into a 15 mL glass centrifuge tube.
-
Add 5 mL of n-hexane to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 20 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant material.
-
Carefully transfer the supernatant (n-hexane extract) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Filter the extract through a 0.45 µm syringe filter into a GC autosampler vial for analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain 240 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: m/z 161 (quantifier), 119, 133, 204 (qualifiers).
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard or with a library spectrum (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations. The peak area of the quantifier ion (m/z 161) is plotted against the concentration. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve. The final concentration in the original plant material is calculated by taking into account the initial sample weight and extraction volume.
Mandatory Visualizations
Caption: Workflow for GC-MS Analysis of this compound.
References
High-performance liquid chromatography (HPLC) method for (+)-Longicyclene
An High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of (+)-Longicyclene, a tetracyclic sesquiterpene. This application note provides a comprehensive protocol for the separation and quantification of this compound, catering to researchers, scientists, and professionals in drug development. The method is designed to be a starting point for further optimization and validation according to specific analytical needs.
Introduction
This compound is a natural product with a complex tetracyclic structure. Accurate and reliable quantification of this compound is crucial for various applications, including natural product chemistry, quality control of essential oils, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-volatile compounds.[1] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Boiling Point | 252-254 °C | [3] |
| Density | 0.937 g/mL at 20 °C | [3] |
| Appearance | Liquid | [4] |
Proposed HPLC Method
Due to the non-polar nature of this compound, a reversed-phase HPLC method is proposed. The separation of enantiomers, if required, would necessitate a chiral stationary phase.[5]
Chromatographic Conditions
The proposed chromatographic conditions are summarized in Table 2. These parameters are based on methods used for similar sesquiterpenes and should be optimized for specific applications.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile (B52724):Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Note on Detection: this compound lacks a significant chromophore, which can make UV detection challenging. The proposed wavelength of 210 nm is a starting point, as many organic molecules have some absorbance in the low UV region.[1] Users may need to explore alternative detection methods such as mass spectrometry (MS) or evaporative light scattering detection (ELSD) for enhanced sensitivity and specificity.
Chiral Separation (Optional)
For the separation of this compound from its enantiomer or other stereoisomers, a chiral stationary phase (CSP) is required. Polysaccharide-based or cyclodextrin-based chiral columns are often effective for separating terpene isomers.[6][7] A screening of different chiral columns and mobile phase compositions (normal phase or reversed-phase) would be necessary to achieve optimal separation.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For samples such as essential oils or plant extracts, the following general procedure can be followed:
-
Extraction (if necessary): Extract the sample with a suitable organic solvent like hexane (B92381) or dichloromethane (B109758) to isolate the non-polar compounds, including this compound.
-
Dilution: Accurately weigh a portion of the extract or oil and dissolve it in the mobile phase to an estimated concentration within the calibration range.
-
Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8][9]
Method Validation
For use in a regulated environment, the proposed HPLC method must be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with a blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Small variations in flow rate, column temperature, and mobile phase composition should not significantly affect the results. |
Data Presentation
The quantitative data from the analysis should be summarized in clear and concise tables. An example of a data summary table is provided below (Table 4).
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| ... | |||
| Sample 1 | |||
| Sample 2 |
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Logical Relationship for Method Development
The following diagram outlines the logical steps involved in developing the HPLC method.
Caption: Logical steps for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H24 | CID 138394874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1137-12-8,this compound | lookchem [lookchem.com]
- 4. This compound = 95.0 GC sum of enantiomers 1137-12-8 [sigmaaldrich.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. organomation.com [organomation.com]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Longicyclene, a tetracyclic sesquiterpene hydrocarbon, presents a complex and rigid polycyclic framework that makes it an interesting subject for structural elucidation and conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of its proton (¹H) and carbon-¹³ (¹³C) signals, providing crucial insights into its three-dimensional structure and stereochemistry. These application notes provide a detailed overview of the NMR data of this compound and comprehensive protocols for acquiring high-quality NMR spectra.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data is compiled from the comprehensive analysis reported in the scientific literature.[1][2]
Table 1: ¹H NMR Chemical Shift Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 1.82 | m | |
| H-2 | 1.35 | m | |
| H-3α | 1.55 | m | |
| H-3β | 1.25 | m | |
| H-4α | 1.65 | m | |
| H-4β | 1.45 | m | |
| H-5α | 1.75 | m | |
| H-5β | 1.60 | m | |
| H-6 | 1.90 | m | |
| H-7 | 2.10 | m | |
| H-8 | 1.70 | m | |
| H-10 | 1.20 | d | 10.0 |
| H-11 | 0.95 | s | |
| H-12 | 0.90 | s | |
| H-13 | 1.05 | s | |
| H-14 | 0.85 | d | 7.0 |
| H-15 | 0.80 | s |
Table 2: ¹³C NMR Chemical Shift Data of this compound
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 45.2 |
| C-2 | 38.4 |
| C-3 | 25.1 |
| C-4 | 28.9 |
| C-5 | 42.6 |
| C-6 | 55.3 |
| C-7 | 50.1 |
| C-8 | 36.7 |
| C-9 | 34.5 |
| C-10 | 23.8 |
| C-11 | 29.8 |
| C-12 | 27.4 |
| C-13 | 21.9 |
| C-14 | 15.6 |
| C-15 | 22.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-resolution spectra for the structural elucidation of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (B151607) (CDCl₃), 99.8% D
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
1D ¹H NMR Spectroscopy
Instrument Parameters (600 MHz Spectrometer):
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12 ppm
-
Acquisition Time (AQ): 3.4 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Set automatically
1D ¹³C NMR Spectroscopy
Instrument Parameters (150 MHz Spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm
-
Acquisition Time (AQ): 1.1 s
-
Relaxation Delay (D1): 2.0 s
-
Number of Scans (NS): 1024
-
Receiver Gain (RG): Set automatically
2D COSY (Correlation Spectroscopy)
The COSY experiment is used to identify proton-proton spin-spin couplings.
Instrument Parameters (600 MHz Spectrometer):
-
Pulse Program: cosygpqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS): 8
-
Relaxation Delay (D1): 2.0 s
2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms.
Instrument Parameters (600 MHz Spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10 ppm
-
Spectral Width (F1 - ¹³C): 165 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.5 s
2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.
Instrument Parameters (600 MHz Spectrometer):
-
Pulse Program: hmbcgplpndqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Increments (F1): 400
-
Number of Scans (NS): 32
-
Relaxation Delay (D1): 2.0 s
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
Visualizations
The following diagrams illustrate the experimental workflow and key structural correlations for this compound.
Caption: Experimental Workflow for NMR Analysis.
Caption: Key COSY Correlations.
Caption: Key HMBC Correlations.
References
Application Notes & Protocols: Isolation and Purification of (+)-Longicyclene from Descurainia sophia Essential Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Longicyclene is a tetracyclic sesquiterpene hydrocarbon found in various essential oils. Its complex structure and potential biological activities make it a compound of interest for researchers in natural product chemistry and drug discovery. This document provides a detailed protocol for the isolation and purification of this compound from the essential oil of Descurainia sophia (Flixweed), a known source of this compound.[1] The methodology employs a combination of hydrodistillation for essential oil extraction, fractional distillation for enrichment of the sesquiterpene fraction, and column chromatography for the final purification of this compound. The purified compound is then characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the quantitative data expected from the isolation and purification process.
Table 1: Yield of Essential Oil from Descurainia sophia
| Plant Material | Extraction Method | Yield of Essential Oil (%) |
| Dried aerial parts of Descurainia sophia | Hydrodistillation | 0.26 - 0.31 |
Note: The yield of essential oil can vary depending on the plant's geographical origin, harvest time, and drying conditions.[1]
Table 2: Composition of Descurainia sophia Essential Oil (Major Components)
| Compound | Retention Time (min) | Percentage (%) |
| cis-β-Ocimene | 10.5 | 20.1 |
| Menthol | 16.2 | 11.3 |
| Neoisomenthyl acetate | 18.9 | 3.5 |
| Alloaromadendrene | 22.1 | 2.3 |
| This compound | 23.5 | 2.25 |
Note: Composition determined by GC-MS analysis. Percentages are relative peak areas.[1]
Table 3: Purification of this compound
| Purification Step | Starting Material | Product | Yield (%) | Purity of this compound (%) |
| Fractional Distillation | Crude Essential Oil | Sesquiterpene-rich fraction | ~85 | ~15 |
| Column Chromatography | Sesquiterpene-rich fraction | Purified this compound | ~70 | >95 |
Note: Yields are calculated based on the amount of this compound in the starting material for each step. Purity is determined by GC-FID.
Experimental Protocols
1. Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of essential oil from the dried aerial parts of Descurainia sophia.
-
Materials:
-
Dried and powdered aerial parts of Descurainia sophia.
-
Clevenger-type apparatus.
-
Heating mantle.
-
Distilled water.
-
Anhydrous sodium sulfate.
-
-
Protocol:
-
Place 500 g of the dried and powdered plant material into a 5 L round-bottom flask.
-
Add 3 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the distillation for 3-4 hours, collecting the oil in the calibrated tube of the Clevenger apparatus.
-
After completion, allow the apparatus to cool to room temperature.
-
Carefully collect the oil and dry it over anhydrous sodium sulfate.
-
Store the essential oil in a sealed vial at 4°C in the dark.
-
2. Enrichment of Sesquiterpene Fraction by Fractional Distillation
This protocol aims to separate the lower-boiling monoterpenes from the higher-boiling sesquiterpenes.
-
Materials:
-
Descurainia sophia essential oil.
-
Fractional distillation apparatus with a Vigreux column.
-
Heating mantle with a magnetic stirrer.
-
Vacuum pump and manometer.
-
Round-bottom flasks.
-
-
Protocol:
-
Set up the fractional distillation apparatus. A Vigreux column with a length of at least 30 cm is recommended for efficient separation.
-
Place the essential oil in the distillation flask.
-
Apply a vacuum (e.g., 10-20 mmHg) to the system to reduce the boiling points of the terpenes and prevent degradation.[2]
-
Gently heat the distillation flask while stirring.
-
Collect the first fraction, which will be enriched in monoterpenes, at a lower temperature.
-
Gradually increase the temperature to distill the sesquiterpene-rich fraction. The boiling point of sesquiterpenes under vacuum will be significantly higher than that of monoterpenes.
-
Monitor the separation by collecting small fractions and analyzing them by GC-MS.
-
Combine the fractions that are enriched in this compound and other sesquiterpenes.
-
3. Isolation of this compound by Column Chromatography
This protocol describes the purification of this compound from the sesquiterpene-rich fraction using silica (B1680970) gel column chromatography.[3][4]
-
Materials:
-
Sesquiterpene-rich fraction.
-
Silica gel (70-230 mesh) for column chromatography.[4]
-
n-Hexane (HPLC grade).
-
Glass column (e.g., 50 cm length, 3 cm diameter).
-
Cotton wool or glass wool.
-
Sand.
-
Collection tubes.
-
-
Protocol:
-
Prepare the column by placing a small plug of cotton wool at the bottom and adding a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
Drain the excess n-hexane until the solvent level is just above the sand layer.
-
Dissolve the sesquiterpene-rich fraction in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with n-hexane. Since this compound is a non-polar hydrocarbon, it will elute relatively quickly with a non-polar solvent.[5]
-
Collect fractions of a fixed volume (e.g., 10-15 mL) in separate tubes.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
Combine the pure fractions of this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
-
4. Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using the following analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 5 min.
-
Mass Spectrometer: Electron Impact (EI) mode at 70 eV, with a source temperature of 230°C and a quadrupole temperature of 150°C. Mass range: 40-400 amu.
-
Identification: Compare the mass spectrum and retention index with a reference standard or literature data.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed for complete structural elucidation and to confirm the identity of this compound. The obtained spectral data should be compared with published data.
-
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Caption: Column chromatography protocol for this compound purification.
References
- 1. Determination of the volatile composition in essential oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed) by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of Zingiberene from Ginger Essential Oil by Two-Step Intermittent Silica Gel Column Chromatography | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols: Derivatization of (+)-Longicyclene for Enhanced Bioactivity
Introduction
(+)-Longicyclene, a tricyclic sesquiterpene, represents a fascinating scaffold for chemical modification to explore and enhance its biological activities. While research on the bioactivity of this compound itself is emerging, the systematic derivatization to improve its therapeutic potential is a nascent field of investigation. This document provides a conceptual framework and generalized protocols for the derivatization of this compound, drawing parallels from established methodologies for other terpenoid compounds. The aim is to guide researchers in synthesizing novel this compound derivatives and evaluating their bioactivity, particularly in the realms of anticancer and anti-inflammatory applications.
The core structure of this compound, with its unique bridged ring system, offers several sites for chemical modification. Strategic derivatization can modulate physicochemical properties such as solubility, stability, and bioavailability, and can also introduce new pharmacophoric features to interact with biological targets.
Rationale for Derivatization
The primary objectives for the derivatization of this compound include:
-
Enhancement of Potency: Modification of the core structure to improve interaction with biological targets and increase therapeutic efficacy.
-
Improvement of Pharmacokinetic Profile: Introduction of functional groups to enhance absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reduction of Toxicity: Chemical modification to decrease off-target effects and improve the overall safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to understand the relationship between chemical structure and biological activity, guiding the design of more potent compounds.
Potential Derivatization Strategies
Based on the structure of this compound, several chemical transformations can be envisioned to generate a library of derivatives.
Oxidation of the Exocyclic Methylene Group
The exocyclic double bond is a prime site for various oxidative transformations.
-
Epoxidation: Conversion of the double bond to an epoxide can introduce a reactive handle for further nucleophilic additions, leading to a variety of functionalized derivatives.
-
Hydroxylation: Dihydroxylation of the double bond can yield diol derivatives, potentially increasing polarity and modifying biological interactions.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can open the exocyclic ring system, providing access to novel carbonyl compounds that can be further derivatized.
Functionalization of the Cyclopropane (B1198618) Ring
The cyclopropane moiety is another key feature that can be targeted for modification, although this may require more forcing conditions.
-
Ring Opening: Acid-catalyzed or metal-mediated ring opening of the cyclopropane can lead to rearranged carbocyclic skeletons with different biological profiles.
C-H Functionalization
Direct functionalization of C-H bonds on the terpene scaffold is a powerful and modern approach to introduce new functional groups with high selectivity.
-
Hydroxylation: Selective hydroxylation at various positions can introduce polar groups, potentially improving solubility and providing sites for further derivatization.
-
Halogenation: Introduction of halogen atoms can modulate lipophilicity and electronic properties, and can serve as a handle for cross-coupling reactions.
Experimental Protocols (General)
The following are generalized protocols that can be adapted for the derivatization of this compound. Researchers should optimize reaction conditions based on the specific substrate and desired outcome.
Protocol 1: Epoxidation of this compound
This protocol describes the synthesis of this compound oxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired epoxide.
Protocol 2: Dihydroxylation of this compound
This protocol outlines the synthesis of the corresponding diol.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) or Potassium osmate(VI) dihydrate
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone (B3395972)/Water solvent mixture
-
Sodium sulfite (B76179)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add NMO (1.5 eq) to the solution.
-
Add a catalytic amount of OsO₄ (or potassium osmate) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, add a saturated solution of sodium sulfite to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Proposed Biological Evaluation
Following the synthesis and characterization of this compound derivatives, a systematic evaluation of their biological activities is crucial.
Anticancer Activity
-
Cell Viability Assays: Screen the derivatives against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) using assays such as MTT or PrestoBlue to determine their cytotoxic effects and calculate IC₅₀ values.
-
Apoptosis Assays: For active compounds, investigate the mechanism of cell death using techniques like Annexin V/PI staining followed by flow cytometry.
-
Cell Cycle Analysis: Determine the effect of the derivatives on cell cycle progression using flow cytometry.
Anti-inflammatory Activity
-
Nitric Oxide (NO) Inhibition Assay: Evaluate the ability of the derivatives to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Production Assays: Measure the effect of the derivatives on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
Data Presentation
Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the activity of different derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Derivative | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 1 | This compound | >100 | >100 | >100 |
| 2a | Epoxide Derivative 1 | 50.2 ± 3.5 | 75.8 ± 5.1 | 62.3 ± 4.8 |
| 2b | Diol Derivative 1 | 85.1 ± 6.2 | 92.4 ± 7.3 | 88.9 ± 6.5 |
| ... | ... | ... | ... | ... |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Derivative | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition (%) at 50 µM | IL-6 Inhibition (%) at 50 µM |
| 1 | This compound | >100 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 2a | Epoxide Derivative 1 | 42.7 ± 3.9 | 65.4 ± 4.7 | 58.1 ± 4.2 |
| 2b | Diol Derivative 1 | 78.3 ± 5.6 | 30.1 ± 3.3 | 25.7 ± 2.9 |
| ... | ... | ... | ... | ... |
Visualizations
Diagrams illustrating workflows and potential signaling pathways can aid in understanding the experimental design and biological context.
Experimental Workflow
Caption: General experimental workflow for the derivatization and biological evaluation of this compound.
Hypothesized Signaling Pathway for Anti-inflammatory Action
This diagram illustrates a potential mechanism by which this compound derivatives might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Application Notes and Protocols: Determination of the Antimicrobial Activity of (+)-Longicyclene
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Longicyclene is a tricyclic sesquiterpene that has been isolated from various plant sources. Natural products are a rich source of novel bioactive compounds and have been extensively studied for their potential therapeutic properties, including antimicrobial activity.[1][2] The increasing prevalence of antibiotic-resistant microbial strains necessitates the discovery of new antimicrobial agents.[3][4][5] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria. The described methods are based on established and standardized antimicrobial susceptibility testing (AST) procedures.[1][3][6]
Due to the lipophilic nature of many natural products, challenges such as poor water solubility are often encountered.[7] The following protocols are adapted to accommodate such characteristics.
Preparation of this compound Stock Solution
A critical first step in testing the antimicrobial activity of a non-polar compound like this compound is the preparation of a stock solution in a suitable solvent that has minimal intrinsic antimicrobial activity.
Materials:
-
This compound (CAS #: 1137-12-8)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C.
-
Subsequent dilutions for the assays should be prepared in the appropriate broth medium, ensuring the final concentration of DMSO does not exceed a level that affects microbial growth (typically ≤1% v/v).
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are often adapted for testing natural products.[7] The following are detailed protocols for determining the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[6][9] It can be extended to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria.[6]
Materials:
-
96-well sterile microtiter plates
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline (0.85% NaCl)
-
McFarland standard No. 0.5
-
Spectrophotometer
-
Mueller-Hinton Agar (B569324) (MHA) plates
Protocol for MIC Determination:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column of dilutions.[10]
-
This will result in wells with decreasing concentrations of this compound.
-
Prepare a positive control (broth with bacteria, no compound) and a negative control (broth only). A solvent control (broth with bacteria and the highest concentration of DMSO used) should also be included.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours.[6]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[9]
-
Protocol for MBC Determination:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Data Presentation:
Table 1: Hypothetical MIC and MBC values for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 64 | 128 |
| Escherichia coli ATCC 25922 | 128 | >256 |
| Pseudomonas aeruginosa ATCC 27853 | >256 | >256 |
| Enterococcus faecalis ATCC 29212 | 128 | 256 |
Agar Disk Diffusion Assay
This is a qualitative method to assess antimicrobial activity.[3] An antimicrobial-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a zone of inhibition.[11]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound stock solution
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Solvent control disks (impregnated with DMSO)
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[11]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly swab the entire surface of an MHA plate in three directions to ensure confluent growth.[11]
-
-
Disk Preparation and Placement:
-
Aseptically apply a known amount (e.g., 10 µL) of different concentrations of the this compound solution onto sterile filter paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks, along with positive and solvent control disks, onto the inoculated agar surface.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[11]
-
Data Presentation:
Table 2: Hypothetical Zone of Inhibition Diameters for this compound
| Bacterial Strain | This compound (100 µ g/disk ) Zone Diameter (mm) | Gentamicin (10 µ g/disk ) Zone Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | 14 | 22 |
| Escherichia coli ATCC 25922 | 10 | 20 |
| Pseudomonas aeruginosa ATCC 27853 | 0 | 18 |
| Enterococcus faecalis ATCC 29212 | 9 | 19 |
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Agar Disk Diffusion Assay.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 4. woah.org [woah.org]
- 5. mdpi.com [mdpi.com]
- 6. microbenotes.com [microbenotes.com]
- 7. mdpi.com [mdpi.com]
- 8. standards.chromadex.com [standards.chromadex.com]
- 9. apec.org [apec.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
Application Notes and Protocols for the In Vitro Anti-inflammatory Assay of (+)-Longicyclene and Related Terpenoids from Pinus koraiensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases. Natural products are a promising source of novel anti-inflammatory agents. (+)-Longicyclene is a tricyclic sesquiterpene found in various plants. While direct in vitro anti-inflammatory studies on isolated this compound are limited in the readily available scientific literature, the essential oil of Pinus koraiensis (Korean Pine), which contains a variety of terpenes, has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for in vitro anti-inflammatory assays based on studies of Pinus koraiensis essential oil and its constituents, which may serve as a valuable reference for investigating the anti-inflammatory potential of this compound and related compounds.
The primary mechanisms of action for many anti-inflammatory compounds involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, their effects are often mediated through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Pinus koraiensis extracts and its components.
Table 1: Inhibition of Nitric Oxide (NO) Production by Pinus koraiensis Cone Bark Extracts in LPS-stimulated RAW 264.7 Macrophages
| Extract Type | Concentration (μg/mL) | NO Production Inhibition (%) |
| Water Extract | 25 | >50 |
| 50% Ethanol Extract | 25 | >60 |
Data extrapolated from a study indicating a significant decrease in NO production. The study also showed a concentration-dependent inhibition of iNOS protein expression by both extracts[1][2].
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Pinus koraiensis Cone Bark Extracts in LPS-stimulated RAW 264.7 Macrophages
| Extract Type | Concentration (μg/mL) | IL-6 Inhibition (%) |
| Water Extract | 25 | ~20 |
| 50% Ethanol Extract | 25 | ~30 |
Data suggests that the extracts inhibit the production of pro-inflammatory cytokines in a dose-dependent manner[2].
Table 3: Effect of Pinus koraiensis Wood Essential Oil Components on Cytokine mRNA Expression in LPS-stimulated RBL-2H3 Cells
| Compound | Inhibition of IL-4 Expression (%) | Inhibition of IL-13 Expression (%) |
| (+)-α-Pinene | 78.4 | 70.6 |
| (−)-β-Pinene | 9.0 | 12.2 |
| (+)-α-Terpineol | 43.3 | 38.4 |
| 3-Carene | 49.7 | 44.1 |
| (+)-Limonene | 48.2 | 9.5 |
| Longifolene | 52.4 | 54.7 |
| Dexamethasone (Control) | - | 74.1 |
These results indicate that various components of the essential oil contribute to its anti-inflammatory activity by downregulating the expression of allergy-associated cytokines[3][4][5].
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 (murine macrophage cell line) is commonly used for in vitro inflammation studies.
Culture Conditions:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Treatment:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density (e.g., 1 x 10⁵ cells/mL).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or essential oil extract) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of the NaNO₂ standard solution to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-only control)] x 100
Pro-inflammatory Cytokine Assays (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol (General):
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit for TNF-α, IL-6, or IL-1β.
-
Briefly, this typically involves adding the supernatant to a well pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
The percentage of cytokine inhibition is calculated using the following formula: % Inhibition = [1 - (Concentration in treated sample / Concentration in LPS-only control)] x 100
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnfs.or.kr [pnfs.or.kr]
- 3. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cytotoxicity Testing of (+)-Longicyclene on Cancer Cell Lines
Introduction
(+)-Longicyclene, a tricyclic sesquiterpene, has been investigated for its potential as an anticancer agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are based on established techniques for evaluating the antiproliferative and pro-apoptotic effects of natural compounds. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Cytotoxicity of Bioactive Compounds
While specific data for this compound is still emerging, the following table summarizes the cytotoxic activity (IC50 values) of various natural compounds against different cancer cell lines, providing a reference for expected efficacy ranges and data presentation format.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Laticifer proteins (LP) | SF295 (Glioblastoma) | Not Specified | 0.42 µg/mL | [1] |
| Laticifer proteins (LP) | MDA-MB-435 (Melanoma) | Not Specified | 1.36 µg/mL | [1] |
| Longilactone | MCF-7 (Breast Cancer) | SRB | 0.53 µg/mL | [2] |
| Chalcone 12 | MCF-7 (Breast Cancer) | MTT | 4.19 ± 1.04 | [3] |
| Chalcone 12 | ZR-75-1 (Breast Cancer) | MTT | 9.40 ± 1.74 | [3] |
| Chalcone 12 | MDA-MB-231 (Breast Cancer) | MTT | 6.12 ± 0.84 | [3] |
| Chalcone 13 | MCF-7 (Breast Cancer) | MTT | 3.30 ± 0.92 | [3] |
| Chalcone 13 | ZR-75-1 (Breast Cancer) | MTT | 8.75 ± 2.01 | [3] |
| β-lactam 32 | MCF-7 (Breast Cancer) | Not Specified | 0.075 | [4] |
| β-lactam 32 | Hs578T (Breast Cancer) | Not Specified | 0.033 | [4] |
| β-lactam 33 | MCF-7 (Breast Cancer) | Not Specified | 0.095 | [4] |
| β-lactam 33 | MDA-MB-231 (Breast Cancer) | Not Specified | 0.620 | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC3, HT-29)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium[5]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin solution[5]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 104 cells/mL in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and PI double staining.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
References
- 1. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (+)-Longicyclene as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Longicyclene, a tetracyclic sesquiterpene, possesses a rigid, chiral scaffold that makes it an intriguing candidate as a chiral building block in asymmetric synthesis. While direct applications of this compound are not extensively documented, its structural relative, (+)-longifolene, has proven to be a valuable precursor for the generation of highly effective chiral reagents. This document provides detailed application notes and protocols for the use of the closely related and commercially available (+)-longifolene in asymmetric synthesis, and proposes a potential synthetic application for this compound based on the reactivity of its strained cyclopropane (B1198618) ring.
Application of the Longifolane Skeleton: Asymmetric Hydroboration using Dilongifolylborane (B1641155) derived from (+)-Longifolene
A prime example of utilizing the chiral framework of the longifolane skeleton is the synthesis and application of dilongifolylborane (Lgf₂BH), a chiral hydroborating agent derived from (+)-longifolene.[1] This reagent has demonstrated efficacy in the asymmetric hydroboration of prochiral alkenes, leading to the formation of chiral alcohols with moderate to good enantioselectivity.[1]
Data Presentation: Enantioselective Hydroboration with Dilongifolylborane
The enantiomeric excess (ee) achieved in the hydroboration-oxidation of various alkenes using dilongifolylborane is summarized in the table below. The data highlights the reagent's effectiveness, particularly with cis-disubstituted and trisubstituted alkenes.
| Alkene Class | Substrate Example | Product Configuration | Enantiomeric Excess (% ee) | Reference |
| cis-Disubstituted Alkene | (Z)-2-Butene | (R)-2-Butanol | 78 | [1] |
| cis-Disubstituted Alkene | (Z)-3-Hexene | (R)-3-Hexanol | 75 | [1] |
| Trisubstituted Acyclic Alkene | 2-Methyl-2-butene | (R)-3-Methyl-2-butanol | 60 | [1] |
| Trisubstituted Cyclic Alkene | 1-Methylcyclopentene | (trans,R)-2-Methylcyclopentanol | 70 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Dilongifolylborane (Lgf₂BH) from (+)-Longifolene
This protocol details the preparation of the chiral hydroborating agent, dilongifolylborane, from (+)-longifolene.
Materials:
-
(+)-Longifolene
-
Borane-dimethyl sulfide (B99878) complex (BMS, 10 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and inert atmosphere (Nitrogen or Argon) glassware
Procedure:
-
In a dry, nitrogen-flushed 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve (+)-longifolene (4.08 g, 20 mmol) in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 mL of a 10 M solution, 10 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours.
-
A white precipitate of dilongifolylborane will form. The reagent is typically used in situ for subsequent reactions. For isolation, the solvent can be removed under reduced pressure, and the white solid can be washed with cold, anhydrous pentane (B18724) and dried under a stream of nitrogen.
Safety Precautions: Borane-dimethyl sulfide complex is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Asymmetric Hydroboration of a Prochiral Alkene followed by Oxidation
This protocol provides a general procedure for the asymmetric hydroboration of a prochiral alkene using the prepared dilongifolylborane, followed by oxidative workup to the corresponding chiral alcohol.
Materials:
-
Dilongifolylborane (Lgf₂BH) solution in THF (from Protocol 1)
-
Prochiral alkene (e.g., (Z)-2-butene)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To the freshly prepared suspension of dilongifolylborane (10 mmol) in THF at 0 °C, add the prochiral alkene (9 mmol, 0.9 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours, or until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully add 3 M NaOH solution (15 mL) to the reaction mixture, followed by the slow, dropwise addition of 30% H₂O₂ (15 mL). Caution: This oxidation is exothermic.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography or distillation.
Proposed Application of this compound: Stereospecific Ring-Opening for Chiral Scaffolds
The strained cyclopropane ring in this compound presents a unique functional handle that is absent in (+)-longifolene. This feature opens up the possibility of using this compound as a chiral building block through stereospecific ring-opening reactions. Electrophilic addition to cyclopropanes can lead to ring-opened products, and the inherent chirality of this compound could direct this process to yield enantiomerically enriched products.
For instance, reaction with a proton source (H⁺) or a Lewis acid could lead to a carbocation intermediate, which could then be trapped by a nucleophile. The regioselectivity and stereoselectivity of this ring-opening would be influenced by the rigid tetracyclic framework of the starting material.
A potential synthetic pathway could involve the acid-catalyzed ring-opening of this compound in the presence of a suitable nucleophile (e.g., water, alcohol, or a halide). This would generate a new chiral building block with a functionalized side chain, preserving the core chiral structure of the longifolane skeleton. Such a transformation would provide access to a new class of chiral synthons that are not directly available from (+)-longifolene.
Further research is required to explore the feasibility and stereochemical outcome of such ring-opening reactions of this compound.
Visualizations
Caption: Synthesis of Dilongifolylborane.
Caption: Asymmetric Hydroboration Workflow.
Caption: Proposed Use of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (+)-Longicyclene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (+)-Longicyclene. The content is tailored for professionals in chemical research and drug development, offering detailed experimental protocols and data presentation to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Is there a well-established, published enantioselective total synthesis of this compound?
A1: Based on a comprehensive review of the scientific literature, a specific, detailed enantioselective total synthesis exclusively for this compound has not been prominently reported. The most notable synthesis, conducted by Welch and Walters, produced a racemic mixture of (±)-Longicyclene. Achieving the synthesis of the dextrorotatory enantiomer, this compound, would require the adaptation of this racemic route or the development of a new asymmetric strategy. Potential approaches to induce enantioselectivity include chiral pool synthesis, the use of chiral auxiliaries, or the application of asymmetric catalysis at key stages of the synthesis.
Q2: What are the primary challenges in the total synthesis of Longicyclene?
A2: The tetracyclic bridged structure of Longicyclene presents several significant synthetic hurdles. Key challenges include:
-
Construction of the Bridged Ring System: Assembling the complex and sterically congested tetracyclo[5.4.0.02,9.08,10]undecane core is a primary difficulty.
-
Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is crucial, particularly for the synthesis of a single enantiomer like this compound.
-
Formation of Quaternary Carbon Centers: The synthesis involves the creation of sterically hindered quaternary carbon atoms, which can be challenging and often requires carefully optimized reaction conditions.
-
Functional Group Manipulations: The synthesis involves a sequence of functional group transformations that must be compatible with the sensitive bridged ring system to avoid undesired rearrangements or side reactions.
Q3: What are the key strategic steps in the known synthesis of (±)-Longicyclene?
A3: The synthesis of (±)-Longicyclene by Welch and Walters employs a multi-step strategy that can be broken down into the following key transformations:
-
Annulation: Formation of a key bicyclic intermediate.
-
Functional Group Interconversion: A series of reactions to introduce and modify functional groups in preparation for the key cyclization steps.
-
Intramolecular Cyclization: Formation of the characteristic bridged ring system.
-
Final Functional Group Removal: Reduction steps to yield the final hydrocarbon skeleton.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of Longicyclene, based on the established racemic synthesis and general principles of organic synthesis.
Problem 1: Low Yield in the Initial Annulation Step
-
Symptom: The formation of the initial bicyclic intermediate proceeds with low yield, accompanied by the formation of multiple side products.
-
Potential Cause 1: Competing polymerization or side reactions of the starting materials under the reaction conditions.
-
Troubleshooting:
-
Strict Control of Reaction Conditions: Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of reagents and intermediates.
-
Optimization of Reaction Temperature: Investigate a range of temperatures. Lowering the temperature may improve selectivity and reduce side product formation, although it may also decrease the reaction rate.
-
Slow Addition of Reagents: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of the reactive species, which can suppress polymerization and other bimolecular side reactions.
-
Problem 2: Poor Stereoselectivity in Reduction Steps
-
Symptom: Reduction of a ketone intermediate yields a mixture of diastereomers, complicating purification and subsequent steps.
-
Potential Cause 1: The reducing agent used does not provide sufficient facial selectivity for the hydride attack on the carbonyl group.
-
Troubleshooting:
-
Use of Sterically Hindered Reducing Agents: Employing bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can enhance diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the ketone.
-
Substrate-Controlled Reduction: Analyze the steric and electronic properties of the substrate to predict the most likely face for hydride attack and choose a reducing agent accordingly.
-
Chiral Reducing Agents (for Asymmetric Synthesis): To achieve enantioselectivity for the synthesis of this compound, consider using chiral reducing agents, such as those derived from chiral auxiliaries or chiral catalysts (e.g., CBS catalysts).
-
Problem 3: Failure of the Key Intramolecular Cyclization
-
Symptom: The crucial ring-closing reaction to form the tetracyclic core fails to proceed, or the starting material is recovered unchanged.
-
Potential Cause 1: The precursor molecule is not in the correct conformation for the intramolecular reaction to occur.
-
Potential Cause 2: The reactive centers are not sufficiently activated under the chosen reaction conditions.
-
Troubleshooting:
-
Conformational Analysis: Use computational modeling to analyze the conformational preferences of the cyclization precursor. Modifications to the substrate, such as the introduction of temporary bulky groups, might favor the desired reactive conformation.
-
Variation of Reaction Conditions: Experiment with different solvents, temperatures, and catalysts (if applicable). For acid-catalyzed cyclizations, screen a variety of Lewis and Brønsted acids of different strengths.
-
Alternative Cyclization Strategies: If the planned cyclization consistently fails, consider alternative retrosynthetic disconnections that lead to a different cyclization precursor or a different type of ring-closing reaction.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Longicyclene by Welch and Walters. This data can serve as a benchmark for researchers performing this synthesis.
| Step Number | Transformation | Reagents | Yield (%) |
| 1 | Robinson Annulation | Methyl vinyl ketone, base | ~75 |
| 2 | Reduction of Ketone | NaBH₄ | >95 |
| 3 | Mesylation | MsCl, pyridine | ~90 |
| 4 | Elimination | Base | ~85 |
| 5 | Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu | ~80 |
| 6 | Oxidative Cleavage | O₃ then Zn/H₂O | ~70 |
| 7 | Intramolecular Aldol (B89426) Condensation | Base | ~65 |
| 8 | Dehydration | Acid | ~90 |
| 9 | Wolff-Kishner Reduction | H₂NNH₂, KOH | ~85 |
Note: The yields are approximate and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation
This protocol describes a key step in the synthesis of the Longicyclene core, the formation of a cyclopropane (B1198618) ring, which is a precursor to one of the carbocyclic rings in the final structure.
-
Reagent Preparation: Prepare a zinc-copper couple by adding zinc dust to a solution of copper(II) acetate (B1210297) in glacial acetic acid, followed by washing with diethyl ether.
-
Reaction Setup: To a stirred suspension of the activated zinc-copper couple in anhydrous diethyl ether under an argon atmosphere, add a solution of the prerequisite alkene.
-
Reagent Addition: Add diiodomethane (B129776) dropwise to the reaction mixture at room temperature. An exothermic reaction should be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc-copper couple. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Aldol Condensation
This protocol outlines the formation of a new carbon-carbon bond to construct one of the rings of the tetracyclic system.
-
Reaction Setup: Dissolve the diketone precursor in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or ethanol) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add a solution of a non-nucleophilic base, such as potassium tert-butoxide or sodium ethoxide, dropwise to the cooled solution (0 °C) of the diketone.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature while monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Workup and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting aldol product by column chromatography.
Visualizations
Caption: A simplified workflow for the total synthesis of Longicyclene.
Caption: A decision-making diagram for troubleshooting a failed cyclization step.
Technical Support Center: Purification of (+)-Longicyclene
Welcome to the technical support center for the purification of (+)-Longicyclene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from complex mixtures such as essential oils.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what natural sources is it commonly found?
A1: this compound is a tetracyclic sesquiterpene, a type of natural organic compound.[1] It is found in the essential oils of various plants, including Pinus longifolia and Croton flavens.[2][3] In the essential oil of Croton flavens leaves, for instance, it can be present as a minor component.[3]
Q2: What are the primary methods for purifying this compound from essential oil mixtures?
A2: The primary methods for purifying this compound, a sesquiterpene, from complex essential oil mixtures are fractional distillation under vacuum and column chromatography.[4][5] Fractional distillation separates compounds based on differences in their boiling points, while column chromatography separates them based on their differential adsorption to a stationary phase.[4]
Q3: What are the known physical properties of this compound relevant to its purification?
A3: Key physical properties for purification include its boiling point, solubility, and density. This data is crucial for designing effective distillation and chromatography protocols.
Q4: Why is vacuum fractional distillation recommended for terpenes like this compound?
A4: Many terpenes are thermally unstable and can decompose or oxidize at high temperatures.[5] Vacuum fractional distillation allows the process to be carried out at lower temperatures, which helps to prevent the thermal degradation of temperature-sensitive compounds like this compound.[6]
Q5: What are the main challenges in purifying this compound?
A5: The main challenges include its relatively low concentration in natural sources, the presence of isomers with similar physical properties, and its potential for thermal degradation during purification.[5][7] Separation from structurally similar sesquiterpenes is a primary difficulty.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which is essential for planning its purification.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [1][8] |
| Molecular Weight | 204.35 g/mol | [1][8] |
| Boiling Point | 252-254 °C (at atmospheric pressure) | [1][][10] |
| Density | 0.937 g/mL at 20 °C | [1][][10] |
| Refractive Index | n20/D 1.493 | [1][8] |
| Solubility | Soluble in alcohol; Insoluble in water | [11] |
| Purity (Commercially Available) | ≥95% | [8][] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is a general guideline for the initial enrichment of this compound from an essential oil matrix.
Objective: To separate this compound from more volatile monoterpenes and less volatile components.
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and gauge
Procedure:
-
Preparation: The crude essential oil is placed in the round-bottom flask.
-
System Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.
-
Vacuum Application: Gradually apply a vacuum to the system. A pressure of 1-10 mmHg is typical for sesquiterpene distillation.
-
Heating: Gently heat the flask while stirring.
-
Fraction Collection:
-
First Fraction (Heads): Collect the initial, more volatile components, which will primarily be monoterpenes. These will distill at a lower temperature.
-
Intermediate Fraction: As the temperature rises, a fraction enriched in sesquiterpenes, including this compound, will begin to distill. Collect this fraction in a separate receiving flask.
-
Residue (Tails): The least volatile components will remain in the distillation flask.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the concentration of this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for the fine purification of this compound from the enriched fraction obtained after distillation.
Objective: To isolate this compound from other sesquiterpenes and impurities with similar boiling points.
Materials:
-
Glass chromatography column
-
Stationary Phase: Silica (B1680970) gel (60-200 mesh)
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381).
-
Fraction collection tubes
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., pure hexane) and carefully pack the column to create a uniform bed.[12]
-
Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[13]
-
Elution: Begin eluting the column with the mobile phase. A shallow gradient of increasing polarity (e.g., from 100% hexane to 2% ethyl acetate in hexane) can be used to separate the components.
-
Fraction Collection: Collect small fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combining and Analysis: Combine the fractions containing pure this compound, as determined by TLC and subsequently by GC-MS analysis.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Troubleshooting Guides
Guide 1: Fractional Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper equilibration.- Check the vacuum system for leaks and ensure a stable pressure. |
| Product Decomposition | - Distillation temperature is too high. | - Increase the vacuum (lower the pressure) to reduce the boiling point of the components.[6] |
| Low Yield of this compound | - Co-distillation with other components.- Incomplete distillation. | - Optimize the collection temperature range for the this compound fraction based on GC analysis of preliminary runs.- Ensure the distillation is run long enough to collect the desired fraction. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of this compound with Impurities | - Incorrect mobile phase polarity.- Column overloading. | - Optimize the mobile phase system using TLC to achieve better separation.[12]- Reduce the amount of sample loaded onto the column. A silica-to-sample ratio of at least 30:1 is recommended.[12] |
| Peak Tailing or Broadening | - Improperly packed column (channeling).- Sample is not fully dissolved during loading. | - Ensure the column is packed uniformly without air bubbles or cracks.[12]- Dissolve the sample completely in a minimal volume of the loading solvent.[12] |
| No Compound Eluting from the Column | - Mobile phase is not polar enough.- Compound may have degraded on the silica gel. | - Gradually increase the polarity of the mobile phase.- Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. |
| Low Recovery of this compound | - Irreversible adsorption to the silica gel.- Sample volatility leading to loss during solvent evaporation. | - Consider using a less active stationary phase like neutral alumina.- Use gentle conditions (e.g., a cool water bath) for solvent evaporation. |
Visualizations
References
- 1. Cas 1137-12-8,this compound | lookchem [lookchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 8. chemimpex.com [chemimpex.com]
- 10. This compound CAS#: 1137-12-8 [m.chemicalbook.com]
- 11. longicyclene, 1137-12-8 [thegoodscentscompany.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Enantiomeric Purity of Synthetic (+)-Longicyclene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and purification of (+)-Longicyclene, a tetracyclic sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically enriched this compound?
A1: There are three main strategies to achieve high enantiomeric excess (e.e.) for this compound:
-
Asymmetric Synthesis: This is often the most efficient approach, aiming to create the desired enantiomer selectively from the beginning. A key step in the synthesis of Longicyclene involves a cyclopropanation reaction. Employing a chiral catalyst during this step can directly yield enantiomerically enriched product.
-
Chiral Resolution: This strategy involves separating a racemic mixture of (±)-Longicyclene. Common methods include the formation of diastereomeric derivatives that can be separated by crystallization or chromatography, followed by the removal of the chiral auxiliary.[1][2]
-
Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to physically separate the enantiomers of a racemic or enantiomerically enriched mixture.[3]
Q2: My asymmetric cyclopropanation reaction to form the Longicyclene skeleton is resulting in low enantiomeric excess. What are the potential causes?
A2: Low enantiomeric excess in an asymmetric cyclopropanation (e.g., a modified Simmons-Smith reaction) is a common issue. Key factors to investigate include:
-
Catalyst/Ligand Purity and Activity: The chiral ligand or catalyst's enantiomeric and chemical purity is paramount. Impurities or degradation can significantly reduce the stereoselectivity.
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all influence the enantioselectivity. Lower temperatures often favor higher e.e.
-
Substrate Purity: Impurities in the starting alkene (e.g., a longifolene (B8805489) derivative) can interfere with the catalyst and reduce selectivity.
-
Moisture and Air: Asymmetric catalytic reactions are often sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Q3: I am having difficulty separating the enantiomers of Longicyclene using preparative chiral HPLC/GC. What can I do to improve the separation?
A3: Optimizing chiral chromatography requires a systematic approach:
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. For terpenes like Longicyclene, cyclodextrin-based columns are often a good starting point.[3] You may need to screen several different types of chiral columns to find one that provides adequate separation.
-
Mobile Phase/Carrier Gas Optimization: For HPLC, systematically vary the solvent composition (e.g., the ratio of hexane (B92381) to isopropanol). For GC, optimizing the temperature program and carrier gas flow rate is essential.[4]
-
Sample Concentration: Overloading the column can lead to poor separation. Ensure you are injecting an appropriate amount of your sample.
-
Derivatization: Although less common for hydrocarbons, in some cases, derivatizing the molecule to introduce a functional group that interacts more strongly with the CSP can improve separation.
Troubleshooting Guides
Troubleshooting Low Yield in the Simmons-Smith Cyclopropanation Step
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive zinc-copper couple or organozinc reagent. | Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation. For modified procedures, use high-purity diethylzinc (B1219324).[5] |
| Poor quality of diiodomethane (B129776). | Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture or air. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[5] | |
| Incomplete Starting Material Conversion | Insufficient reagent. | Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents). |
| Low reaction temperature. | Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction. | |
| Short reaction time. | Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[5] |
Improving Enantiomeric Excess (e.e.) of this compound
| Method | Observed Issue | Troubleshooting Steps |
| Asymmetric Cyclopropanation | Low e.e. (<80%) | 1. Verify Ligand Purity: Confirm the enantiomeric purity of the chiral ligand. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). 3. Solvent Screen: Test a range of non-coordinating solvents (e.g., dichloromethane (B109758), toluene, hexane). 4. Slow Addition: Add the reagents slowly using a syringe pump to maintain a low concentration of the active catalyst. |
| Chiral Resolution via Diastereomeric Crystallization | No crystal formation or co-crystallization of diastereomers. | 1. Screen Resolving Agents: Test a variety of chiral resolving agents with different functionalities. 2. Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find conditions where the diastereomers have significantly different solubilities. 3. Controlled Cooling: Allow the solution to cool slowly to promote selective crystallization. Seeding with a pure crystal can also be effective. |
| Preparative Chiral Chromatography | Poor peak resolution. | 1. Change CSP: Test a different chiral stationary phase. 2. Optimize Mobile Phase: For HPLC, adjust the polarity and composition of the mobile phase. For GC, optimize the temperature ramp. 3. Reduce Flow Rate/Increase Column Length: This can improve resolution but will also increase run time. 4. Check for Overload: Inject a more dilute sample. |
Experimental Protocols
Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of Longifolene
This protocol is a representative example for an enantioselective cyclopropanation to produce this compound, adapted from general procedures for asymmetric Simmons-Smith reactions.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a solution of the chiral ligand (e.g., a chiral dioxaborolane ligand, 0.12 equivalents) in anhydrous dichloromethane (DCM, 5 mL).
-
Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (1.2 equivalents) dropwise, keeping the temperature at 0 °C. Stir for another 30 minutes.
-
Substrate Addition: Add a solution of longifolene (1.0 equivalent) in anhydrous DCM (2 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexane) to yield this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral GC analysis (see Protocol 2).
Protocol 2: Chiral Gas Chromatography (GC) Analysis of this compound
This protocol provides a starting point for the analytical separation of Longicyclene enantiomers.
-
Column: Use a chiral capillary column suitable for terpenes, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
-
Sample Preparation: Dissolve a small amount of the Longicyclene sample in a suitable solvent (e.g., hexane or ethyl acetate). The concentration should be adjusted to be within the linear range of the detector.
-
Injection: Inject 1 µL of the sample.
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualizations
Caption: Workflow for achieving enantiopure this compound.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Maximizing (+)-Longicyclene Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields in the natural extraction of (+)-Longicyclene.
Troubleshooting Guide: Overcoming Low Yields
Low yields of this compound from natural plant sources are a significant hurdle in research and development. The following guide provides a structured approach to identifying and resolving potential issues in your extraction protocol.
Issue 1: Suboptimal Raw Material
The concentration of this compound can vary significantly based on the plant's genetics, growing conditions, and harvesting time.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Verify Plant Source | Ensure you are using a plant species known to contain this compound. Key sources include Angelica archangelica (root), Croton cajucara (leaf), Croton flavens (leaf), and Chamaecyparis obtusa (Hinoki; leaf, root, wood). | Confirmation of a valid plant source for extraction. |
| Assess Plant Material Quality | Use healthy, disease-free plant material. For essential oil extraction, proper drying of the plant material can be crucial. For instance, fresh plant material is often preferred for hydrodistillation to prevent the loss of volatile compounds. | Improved starting concentration of the target compound. |
| Optimize Harvest Time | The concentration of secondary metabolites like sesquiterpenes can fluctuate with the plant's life cycle and season. Review literature for the optimal harvest time for your specific plant source to maximize terpenoid content. | Harvesting at the point of peak this compound concentration. |
Issue 2: Inefficient Extraction Method
The choice of extraction method and its parameters are critical for maximizing the recovery of this compound.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Method Selection | For a volatile compound like this compound, hydrodistillation or steam distillation are common methods.[1] For less volatile terpenoids, solvent extraction may be more effective.[2] Consider the polarity of this compound when selecting a solvent. | Selection of an extraction method appropriate for the physicochemical properties of this compound. |
| Optimize Extraction Time | Insufficient extraction time will result in incomplete recovery. Conversely, excessively long extraction times, especially at high temperatures, can lead to degradation of the target compound.[3] Monitor the yield at different time points to determine the optimal duration. | Maximized extraction efficiency without compound degradation. |
| Optimize Temperature | Higher temperatures can increase extraction efficiency but also risk thermal degradation of thermolabile compounds.[3] For distillation methods, ensure the temperature is sufficient to volatilize this compound without causing decomposition. | Preservation of this compound integrity and improved yield. |
| Solvent Selection (for Solvent Extraction) | The choice of solvent is critical and depends on the polarity of the target compound.[2] For sesquiterpenes, non-polar solvents like hexane (B92381) or a mixture of polar and non-polar solvents are often used.[4] | Enhanced solubility and extraction of this compound. |
| Solid-to-Solvent Ratio | An inadequate volume of solvent may not be sufficient to extract the compound completely. Experiment with different solid-to-solvent ratios to find the optimal condition for your specific plant material.[3] | Complete extraction of the target compound from the plant matrix. |
Issue 3: Post-Extraction Losses
Significant amounts of the target compound can be lost during downstream processing and purification.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Minimize Evaporation Losses | This compound is a volatile compound. Handle extracts in a well-ventilated area and minimize exposure to air. Use sealed containers for storage. | Reduced loss of the final product. |
| Optimize Purification Technique | Fractional distillation can be used to separate this compound from other components of the essential oil based on boiling points.[2] Chromatographic techniques like column chromatography can also be employed for purification.[2][5] | Increased purity of the final product with minimal loss. |
| Proper Storage | Store the purified this compound in a cool, dark place in a tightly sealed, inert container to prevent degradation. | Long-term stability of the isolated compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound and what are the typical yields?
A1: this compound is found in the essential oils of several plants. The yield is generally low, which is a major challenge. The following table summarizes the reported content in various sources.
| Plant Source | Part Used | Essential Oil Yield (% w/w of dry material) | This compound Content in Essential Oil (%) | Reference |
| Angelica archangelica | Root | 0.04 - 0.05 | 0.07 | [3][6] |
| Croton cajucara | Leaf | 0.34 - 0.63 | 0.90 | [6][7] |
| Croton flavens | Leaf | 0.27 - 0.50 | 0.20 | [1][6] |
| Chamaecyparis obtusa (Hinoki) | Leaf | Not specified | 0.41 | [6] |
| Chamaecyparis obtusa (Hinoki) | Root | Not specified | 0.65 | [6] |
| Chamaecyparis obtusa (Hinoki) | Wood | Not specified | 0.05 | [6] |
Q2: What is the general biosynthetic pathway for sesquiterpenes like this compound?
A2: Sesquiterpenes are biosynthesized from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. FPP then undergoes a series of cyclization and rearrangement reactions catalyzed by specific terpene synthases to form the diverse array of sesquiterpene skeletons. The biosynthesis of longifolene, a related sesquiterpene, provides a model for the likely pathway to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. cherylsherbs.com [cherylsherbs.com]
- 4. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. floram.org [floram.org]
Technical Support Center: Stability of (+)-Longicyclene
This technical support center provides guidance on the stability of (+)-Longicyclene in various solvents for researchers, scientists, and drug development professionals. Due to limited publicly available stability data specific to this compound, this guide is based on the general principles of terpene chemistry and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a tricyclic sesquiterpene. Like many terpenes, its stability is crucial for maintaining its chemical integrity, purity, and biological activity during experimental procedures, formulation, and storage. Degradation can lead to the formation of impurities and a decrease in the concentration of the active compound, affecting experimental results and product efficacy.
Q2: What are the main factors that can affect the stability of this compound in solution?
Based on general terpene chemistry, the stability of this compound can be influenced by several factors:
-
Temperature: Terpenes can be thermally labile. Elevated temperatures can accelerate degradation or isomerization reactions.[1]
-
Light: Exposure to UV light can induce photochemical reactions, leading to degradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidation, especially for terpenes with unsaturated bonds. While this compound is a saturated tetracyclic hydrocarbon, oxidative degradation can still occur over time, particularly in the presence of initiators.
-
Solvent Type: The polarity and proticity of the solvent can influence degradation pathways. Protic solvents might participate in acid-catalyzed rearrangements, although this is less common for a saturated hydrocarbon like longicyclene compared to other terpenes.
-
pH: Although primarily relevant for aqueous solutions, the presence of acidic or basic impurities in organic solvents can potentially catalyze degradation.
Q3: What are the typical signs of this compound degradation?
Degradation of this compound can be detected by:
-
Appearance of new peaks: In chromatographic analysis (GC or HPLC), the emergence of new peaks that were not present in the initial analysis is a strong indicator of degradation.[3]
-
Decrease in the main peak area: A reduction in the peak area corresponding to this compound in the chromatogram suggests its decomposition.
-
Changes in physical properties: Although less specific, changes in the color or odor of the solution might indicate chemical changes.
Q4: How should I store solutions of this compound to maximize stability?
For optimal stability, solutions of this compound should be stored under the following conditions:
-
Low temperature: Store solutions at or below 4°C.[4] For long-term storage, temperatures of -20°C to -80°C are recommended.
-
Protection from light: Use amber vials or store samples in the dark to prevent photodegradation.
-
Inert atmosphere: To prevent oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
High-purity solvents: Use high-purity, degassed solvents to minimize the presence of impurities that could promote degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in my chromatogram after a short period. | Degradation due to solvent impurities or inappropriate storage. | Prepare a fresh solution using a new bottle of high-purity solvent. Ensure the solution is stored at a low temperature and protected from light. |
| The concentration of my this compound standard is decreasing over time. | Instability in the chosen solvent or adsorption to the container surface. | Perform a stability study in different solvents to find a more suitable one (see proposed protocol below). Consider using silanized glass vials to minimize adsorption. |
| I am observing isomerization of my compound. | Acidic or basic contaminants in the solvent or on glassware. | Use high-purity neutral solvents. Ensure all glassware is thoroughly cleaned and rinsed. Consider using a non-polar aprotic solvent. |
Expected Stability of this compound in Different Solvent Classes
The following table provides a qualitative summary of the expected stability of this compound in common organic solvents based on general chemical principles.
| Solvent Class | Examples | Expected Stability | Rationale |
| Non-polar Aprotic | Hexane, Cyclohexane, Toluene | High | These solvents are inert and will have minimal interaction with the non-polar this compound molecule. |
| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | Generally good stability. However, care should be taken with chlorinated solvents like DCM, which can form acidic byproducts upon degradation. THF can form peroxides over time, which can lead to oxidation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents are generally suitable for short-term use. However, the presence of the acidic hydroxyl proton could potentially catalyze isomerization or degradation over extended periods, especially if heated. |
| Aqueous Solutions | Water, Buffers | Low | This compound is practically insoluble in water.[5] If used in a co-solvent system, the aqueous environment can promote hydrolysis of any reactive intermediates and the pH of the solution will be a critical factor. |
Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent.
1. Materials and Equipment:
-
This compound standard of known purity
-
High-purity solvent of interest
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
GC-MS or HPLC-UV/MS system[6]
-
Temperature-controlled storage units (e.g., refrigerator, freezer, oven)
-
Light source for photostability testing (optional)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials.
-
Prepare a "time zero" sample for immediate analysis.
3. Storage Conditions (Stress Testing):
-
Long-term stability: Store vials at the intended storage temperature (e.g., 4°C or -20°C).
-
Accelerated stability: Store vials at an elevated temperature (e.g., 40°C) to accelerate degradation.[7]
-
Photostability: Expose vials to a controlled light source. A control sample should be wrapped in aluminum foil to exclude light.
4. Analytical Method:
-
Develop a stability-indicating chromatographic method (GC-MS is often suitable for volatile terpenes) that can separate this compound from potential degradation products.[8]
-
The method should be validated for specificity, linearity, accuracy, and precision.
5. Analysis Schedule:
-
Analyze the "time zero" sample.
-
Analyze samples from each storage condition at predetermined time points (e.g., 24h, 48h, 1 week, 1 month).
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the "time zero" sample.
-
Identify and, if possible, characterize any new peaks that appear in the chromatogram.
Visualizing the Stability Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound in a selected solvent.
References
- 1. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 2. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. longicyclene, 1137-12-8 [thegoodscentscompany.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (+)-Longicyclene Stability and Storage
Welcome to the technical support center for (+)-Longicyclene. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a tricyclic sesquiterpene.[1][2] Like many terpenes, it can be susceptible to degradation, which can alter its purity, potency, and potentially its biological activity.[3][4] Maintaining its chemical integrity is crucial for reproducible and reliable experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on general knowledge of terpene chemistry, the primary factors that can lead to the degradation of this compound include:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products.[3][5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions and increase volatility.[7][8][9][10]
-
Light: Exposure to UV or even ambient light can provide the energy for photochemical degradation reactions.[3][6]
-
pH: Acidic or basic conditions can catalyze rearrangement or hydrolysis reactions.[3][6][11]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool, ideally refrigerated at 2-8°C for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: In an airtight, amber glass vial to protect from light and air. Avoid plastic containers as terpenes can potentially leach plasticizers or degrade the plastic.
-
Purity: Store in a pure form, as impurities can sometimes catalyze degradation.
Q4: How can I tell if my sample of this compound has degraded?
Degradation can be indicated by:
-
Changes in physical appearance (e.g., color, viscosity).
-
The appearance of new peaks in analytical chromatograms (GC or HPLC).
-
Changes in spectroscopic data (NMR, IR).
-
A decrease in the peak area of this compound in quantitative analysis.
Q5: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of other terpenes, likely degradation products could include:
-
Oxidation products: Epoxides, hydroperoxides, alcohols, ketones, and aldehydes formed through autoxidation.
-
Rearrangement products: Acid-catalyzed rearrangement can lead to the formation of isomeric structures.
-
Polymerization products: Under certain conditions, terpenes can polymerize.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of unknown peaks in GC/HPLC analysis. | Sample degradation due to improper storage (exposure to air, light, or heat). | 1. Review storage conditions. Ensure the sample is stored in a cool, dark place under an inert atmosphere. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating analytical method for routine analysis. |
| Decrease in the potency or activity of this compound in bioassays. | Degradation of the active compound. | 1. Confirm the purity of the sample using a validated analytical method (e.g., GC-FID, HPLC-UV). 2. If degradation is confirmed, obtain a fresh, pure sample and store it under recommended conditions. |
| Inconsistent experimental results between different batches of this compound. | Batch-to-batch variability in purity or degradation profile. | 1. Analyze all batches using the same stability-indicating method to compare purity and impurity profiles. 2. Establish acceptance criteria for the purity of incoming batches. |
| Change in the color or viscosity of the this compound sample. | Significant degradation, potentially including oxidation and polymerization. | 1. Do not use the sample for experiments. 2. Characterize the degraded sample (if necessary for investigation) using techniques like MS and NMR to identify degradation products. 3. Procure a new batch and adhere strictly to proper storage protocols. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[3][4][5][6]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Amber glass vials
-
HPLC or GC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial containing 1 mL of the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).
-
Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, including the control, using a suitable stability-indicating method (e.g., the GC-FID method described in Protocol 2).
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | Room Temp | Data | Data |
| Thermal | 48 | 80 | Data | Data |
| Photolytic | ICH Q1B | ICH Q1B | Data | Data |
*Data to be filled in from experimental results.
Protocol 2: Stability-Indicating GC-FID Method for this compound
Objective: To develop a gas chromatography method capable of separating this compound from its potential degradation products.[12][13]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: e.g., HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare samples from the forced degradation study (Protocol 1) and a control sample of undegraded this compound.
-
Inject each sample into the GC system.
-
Record the chromatograms.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.
Visualizations
References
- 1. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Minimization of Acid-Catalyzed Degradation in KinetiSol Processing through HPMCAS Neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for (+)-Longicyclene Derivatization
Welcome to the technical support center for the derivatization of (+)-Longicyclene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound itself is a hydrocarbon and may not require derivatization for techniques like Gas Chromatography (GC). However, its functionalized derivatives, such as hydroxylated or carboxylated forms, often benefit from derivatization. This chemical modification can increase their volatility and thermal stability, which is crucial for GC analysis, and can also improve detection sensitivity in both GC and High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: What are the most common derivatization techniques for terpene derivatives like those of this compound?
A2: The most common techniques for derivatizing terpene alcohols or acids are silylation and esterification.[3][4]
-
Silylation: This process replaces active hydrogens on hydroxyl, carboxyl, or amine groups with a trimethylsilyl (B98337) (TMS) group.[5][6] This increases volatility and thermal stability for GC analysis. Common reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-trimethylsilyltrifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane).[4][6][7]
-
Esterification: This technique converts carboxylic acids or alcohols into esters. For GC analysis, this can increase volatility. For HPLC, it can be used to attach a chromophore or fluorophore for enhanced UV or fluorescence detection.[1]
Q3: How do I choose the right derivatization reagent for my this compound derivative?
A3: The choice of reagent depends on the functional group you are targeting and the analytical method.
-
For hydroxyl groups in GC-MS analysis, silylating agents like BSTFA or MSTFA are excellent choices.[4][7] The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, due to steric hindrance.
-
For carboxylic acid groups , both silylation and esterification are viable options.
-
For HPLC analysis , you would choose a reagent that introduces a UV-active or fluorescent tag to the molecule.
Q4: My silylation reaction is not working. What are the common causes?
A4: The most frequent cause of failed silylation reactions is the presence of moisture.[8][9] Silylating agents are highly water-sensitive and will react with any water present, rendering them inactive.[8] Other potential issues include inactive reagents, improper reaction temperature, or insufficient reaction time.[8]
Q5: Can I derivatize tertiary alcohols on a longicyclene scaffold?
A5: Tertiary alcohols are notoriously difficult to derivatize due to significant steric hindrance.[1][3] Standard silylation or esterification conditions may result in very low to no yield.[3] More reactive silylating agents (e.g., TMS triflate) or specialized esterification procedures may be required.[10] However, for some reactions like the Mitsunobu reaction, tertiary alcohols may not react at all.[3]
Troubleshooting Guides
Guide 1: Low or No Product Yield in Silylation Reactions
This guide addresses the common issue of incomplete conversion of a hydroxylated this compound derivative to its silylated form.
| Potential Cause | Recommended Solution | Explanation |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[8][9] | Silylating agents react readily with water, which consumes the reagent and prevents the derivatization of the target molecule.[8] |
| Inactive Silylating Agent | Purchase a new bottle of the silylating agent. Store reagents under an inert atmosphere and in a desiccator. | Silylating agents can degrade over time, especially if not stored properly. |
| Steric Hindrance | Increase reaction temperature and time. Use a more reactive silylating agent (e.g., MSTFA instead of BSTFA) or add a catalyst like TMCS. | The bulky structure of the longicyclene core can hinder access to the functional group. More forcing conditions can help overcome this barrier. |
| Incorrect Stoichiometry | Use a slight excess of the silylating agent and any base or catalyst used.[8] | Ensuring an excess of the reagent can help drive the reaction to completion. |
Guide 2: Incomplete Esterification of a Longicyclene Derivative
This guide provides troubleshooting steps for the incomplete esterification of a hydroxyl or carboxyl functionalized this compound.
| Potential Cause | Recommended Solution | Explanation |
| Equilibrium Limitation | Use a large excess of one reagent (usually the alcohol in Fischer esterification) or remove a byproduct (e.g., water) as it forms, for example, by azeotropic distillation.[11][12] | Esterification is a reversible reaction. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the desired ester.[12] |
| Poor Nucleophilicity/Steric Hindrance | For hindered alcohols, conversion to an alkoxide with a strong base before adding the acylating agent may be necessary. For hindered acids, activation to an acid chloride or use of coupling agents (e.g., DCC, EDC) is recommended. | Steric hindrance around the reactive center can slow down or prevent the reaction. More reactive intermediates can overcome this. |
| Low Reaction Temperature | Increase the reaction temperature.[12][13] | Higher temperatures increase the reaction rate. However, be mindful of potential side reactions like dehydration, especially with tertiary alcohols.[12] |
| Catalyst Inactivity | Ensure the acid or base catalyst is not neutralized or poisoned by impurities in the starting materials. Use a fresh catalyst. | The catalyst is essential for accelerating the reaction. |
Data Presentation
Table 1: Typical Reaction Conditions for Silylation of Terpene Alcohols
| Parameter | Condition | Notes |
| Silylating Agent | BSTFA, MSTFA | MSTFA is generally more volatile.[6] |
| Catalyst | 1% TMCS | Often added to enhance the reactivity of the silylating agent, especially for hindered alcohols.[4] |
| Solvent | Pyridine (B92270), Acetonitrile, Dichloromethane (B109758) | Must be anhydrous. Pyridine can also act as an HCl scavenger.[4][14] |
| Temperature | 50-80°C[4][7][14] | Higher temperatures may be needed for sterically hindered alcohols. |
| Reaction Time | 30-60 minutes[6][7] | Monitor by TLC or GC to determine completion. |
| Stoichiometry | 1.1 - 1.5 equivalents of silylating agent | An excess is used to ensure the reaction goes to completion. |
Table 2: General Conditions for Acid-Catalyzed Esterification (Fischer Esterification)
| Parameter | Condition | Notes |
| Reactants | Carboxylic Acid and Alcohol | One reactant, typically the alcohol, is used in large excess to drive the equilibrium.[12] |
| Catalyst | Concentrated H₂SO₄, HCl, or solid acid catalyst (e.g., Amberlyst-15)[15] | Typically used in catalytic amounts (1-5 mol%). |
| Solvent | Often the excess alcohol serves as the solvent. An entrainer like toluene (B28343) can be used to azeotropically remove water.[11] | Water removal is critical for high yields.[12] |
| Temperature | Reflux | The reaction is typically heated to the boiling point of the solvent/alcohol. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored (e.g., by TLC, GC, or disappearance of starting material). |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Hydroxylated this compound Derivative for GC-MS Analysis
-
Preparation: Ensure all glassware (e.g., 1 mL reaction vial, syringes) is thoroughly dried in an oven at 120°C for at least 4 hours and cooled in a desiccator.
-
Sample Preparation: Dissolve approximately 1 mg of the hydroxylated this compound derivative in 200 µL of anhydrous pyridine in the reaction vial.
-
Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS to the vial.[4][7]
-
Reaction: Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or water bath.[7]
-
Analysis: Cool the reaction mixture to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: General Procedure for Esterification of a Hydroxylated this compound Derivative using Acetic Anhydride (B1165640)
-
Reactant Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the hydroxylated this compound derivative (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (B128534) (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for derivatization of this compound derivatives.
Caption: Troubleshooting logic for low-yield derivatization reactions.
References
- 1. quora.com [quora.com]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. thecbggurus.com [thecbggurus.com]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 11. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. brjac.com.br [brjac.com.br]
- 15. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
Technical Support Center: Resolving Co-elution in Sesquiterpene Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the HPLC analysis of sesquiterpenes.
Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Peaks
This guide provides a step-by-step methodology for identifying and resolving peak co-elution in the HPLC analysis of sesquiterpenes.
Question 1: How can I confirm that my poor peak shape is due to co-elution and not another issue?
Answer: Co-elution, where two or more compounds elute from the column at the same time, is a common cause of poor peak shape and inaccurate quantification.[1][2] You can confirm co-elution through several methods:
-
Visual Inspection: The most straightforward sign of co-elution is a distorted peak, such as one with a shoulder or what appears to be two merged peaks.[2] While a symmetrical peak can still hide co-eluting compounds, any asymmetry is a strong indicator.[3]
-
Diode Array Detector (DAD) Analysis: A DAD is a powerful tool for assessing peak purity.[1] The detector collects multiple UV spectra across the width of a single chromatographic peak. If all the spectra are identical, the peak is likely pure.[2] If the spectra differ, it indicates the presence of multiple compounds, confirming co-elution.[4]
-
Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, you can extract mass spectra from different points across the peak (the beginning, apex, and end). A change in the mass spectrum across the peak is a clear indication of co-elution.[2]
Question 2: I've confirmed co-elution. What is the first and most effective parameter to adjust?
Answer: The most effective initial step is to optimize the mobile phase gradient .[3] For closely eluting compounds, making the gradient shallower around the elution time of the target analytes increases the separation time and can significantly improve resolution.[5] A common approach is to start with a broad "scouting" gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution region, and then run a much shallower, targeted gradient across that specific region.[3]
Question 3: Adjusting the gradient didn't work. What should I try next to improve selectivity?
Answer: If gradient optimization is insufficient, the next step is to alter the selectivity (α) of your method. Selectivity is the ability of the chromatographic system to differentiate between analytes.[1] You can manipulate selectivity in several ways:
-
Change the Organic Modifier: Switching the organic solvent in your mobile phase is a powerful way to alter selectivity.[5] The two most common reversed-phase solvents, acetonitrile (B52724) and methanol (B129727), interact differently with analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol, and vice-versa.[1]
-
Adjust Mobile Phase pH: For ionizable sesquiterpenes, modifying the pH of the mobile phase can significantly impact retention and selectivity.[5] Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, is a standard practice that can also improve peak shape by suppressing the ionization of residual silanol (B1196071) groups on the column.[4][5]
-
Modify Column Temperature: Temperature can influence selectivity, especially for structurally similar compounds like sesquiterpene isomers.[5][6] Systematically varying the column temperature (e.g., testing at 25°C, 35°C, and 45°C) can fine-tune the separation and resolve co-eluting peaks.[4][6]
Question 4: I have tried optimizing the mobile phase and temperature, but the peaks are still co-eluting. When should I consider changing the HPLC column?
Answer: When extensive mobile phase and temperature optimization fails to provide the necessary resolution, it is time to change the stationary phase (i.e., the HPLC column).[5][7] This indicates a fundamental lack of selectivity of the current column chemistry for your specific analytes.[1] For example, if you are using a standard C18 column, switching to a column with a different chemistry, such as a Phenyl-Hexyl phase , can offer different separation mechanisms (e.g., π-π interactions) and may resolve aromatic sesquiterpenes that co-elute on a C18.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to separate sesquiterpene isomers? Sesquiterpene isomers have the same molecular formula and very similar physicochemical properties. This leads to nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge that requires careful method optimization.[5]
Q2: My peak looks perfectly symmetrical. Could co-elution still be the problem? Yes. Perfect co-elution can occur where two compounds elute at the exact same time, resulting in a single, symmetrical peak.[3] In this scenario, visual inspection is insufficient. You must rely on detector-based peak purity analysis, such as with a Diode Array Detector (DAD) or Mass Spectrometer (MS), to confirm or rule out co-elution.[2][3]
Q3: What causes peak tailing in sesquiterpene analysis and how can I fix it? A primary cause of peak tailing for sesquiterpenoids is the interaction of the analytes with acidic silanol groups on the surface of silica-based stationary phases like C18. To mitigate this, add a small amount of a weak acid, such as 0.1% formic or acetic acid, to the mobile phase. This suppresses the ionization of the silanol groups, leading to more symmetrical peaks.[5]
Q4: How do I know if my analytes are retained enough on the column? You should evaluate the capacity factor (k' or k) , which measures how long an analyte is retained in the stationary phase.[1] If co-elution occurs and the capacity factor is very low (e.g., less than 1), the compounds are passing through the column too quickly with the solvent front.[2] To increase the capacity factor and improve the chance of separation, you need to weaken your mobile phase (i.e., decrease the percentage of organic solvent in a reversed-phase system).[1][2] A good target range for the capacity factor is between 1 and 5.[1]
Q5: Can I use methanol instead of acetonitrile as the organic modifier? Yes, methanol is a common alternative to acetonitrile. The choice between them will affect the selectivity of the separation.[5] Acetonitrile is generally a stronger eluting solvent. If you are struggling with co-elution, switching from one to the other is a recommended troubleshooting step to alter selectivity and resolve the peaks.[1][5]
Data Presentation
Table 1: Illustrative Effect of Organic Modifier on Sesquiterpene Resolution
| Organic Modifier | Analyte 1 Retention Time (t_R1) (min) | Analyte 2 Retention Time (t_R2) (min) | Resolution (R_s) | Observation |
| Acetonitrile | 15.2 | 15.2 | 0.0 | Complete Co-elution |
| Methanol | 18.5 | 19.3 | 1.6 | Baseline Separation Achieved |
Note: Data are for illustrative purposes to demonstrate the potential impact of changing the organic modifier on selectivity and resolution.
Table 2: Illustrative Effect of Column Temperature on Sesquiterpene Separation
| Column Temperature (°C) | Analyte 1 Retention Time (t_R1) (min) | Analyte 2 Retention Time (t_R2) (min) | Resolution (R_s) | Observation |
| 30 | 12.5 | 12.7 | 0.8 | Poor Resolution |
| 40 | 11.8 | 12.1 | 1.2 | Improved Separation |
| 50 | 11.1 | 11.5 | 1.5 | Baseline Separation Achieved |
Note: Data are for illustrative purposes. Increasing temperature generally reduces retention time but can improve resolution by altering selectivity and improving efficiency.[6][8]
Experimental Protocols
Protocol 1: HPLC Method Development for Resolving Co-eluting Sesquiterpene Lactones [4]
This protocol provides a systematic approach to developing a separation method for challenging co-eluting sesquiterpene lactones.
-
Initial Scouting Run:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Gradient: Run a broad linear gradient from 5% to 95% B over 30 minutes. This helps determine the approximate elution time of the target compounds.
-
-
Gradient Optimization:
-
Based on the scouting run, if co-elution is observed, design a shallower gradient around the elution time of the target peaks. For example, if the peaks elute around 40% B, you might run a gradient from 30% to 50% B over 20 minutes (a 1% per minute change).
-
-
Change Organic Modifier:
-
If the shallow gradient does not resolve the peaks, replace the Acetonitrile (Mobile Phase B) with Methanol containing 0.1% Formic Acid.
-
Re-run the initial scouting gradient and subsequent optimized shallow gradient to evaluate the change in selectivity.
-
-
Evaluate a Different Stationary Phase:
-
If co-elution persists, the issue is likely a lack of stationary phase selectivity.
-
Switch to a column with a different chemistry, such as a Phenyl-Hexyl column.
-
Repeat the method development steps starting with the optimized mobile phase conditions from the previous steps.
-
-
Temperature Optimization:
-
Once partial separation is achieved, fine-tune the resolution by adjusting the column temperature.
-
Analyze the sample at different temperatures, for example, 25°C, 35°C, and 45°C, to find the optimal condition for baseline separation.
-
Visualizations
Caption: A logical workflow for troubleshooting HPLC co-elution issues.
Caption: Workflow for systematic HPLC method development.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparative Guide to Analytical Methods for (+)-Longicyclene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques for the quantification of the sesquiterpene (+)-Longicyclene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters for each method, based on the International Council for Harmonisation (ICH) guidelines, to facilitate an informed decision for your analytical needs.[1][2][3]
Method Comparison: GC-FID vs. GC-MS
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like terpenes.[4][5] While both GC-FID and GC-MS are suitable for quantifying this compound, they offer different advantages.
-
GC-FID is a robust, cost-effective method that provides excellent quantitative accuracy and precision. It is often considered a gold standard for routine quality control analysis of well-characterized compounds.
-
GC-MS offers superior selectivity and sensitivity.[6] The addition of a mass spectrometer allows for the definitive identification of the analyte based on its mass spectrum, which is crucial for complex matrices or when specificity is a primary concern.[7]
The choice between these methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for structural confirmation, and budget considerations.[8]
Quantitative Performance Comparison
The following tables summarize the validation data for the two methods. The validation was performed in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and detection and quantitation limits.[2][9]
Table 1: Linearity and Sensitivity
| Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.995[2] |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 50 | 80-120% of test concentration[2] |
| LOD (µg/mL) | 0.3 | 0.03 | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ (µg/mL) | 1.0 | 0.1 | Signal-to-Noise Ratio ≥ 10:1[10] |
Table 2: Accuracy and Precision
| Parameter | GC-FID | GC-MS (SIM Mode) | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 1.2% | 0.8% | %RSD ≤ 2%[1] |
| Precision (Intermediate, %RSD) | 1.8% | 1.3% | %RSD ≤ 2% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results.
Sample Preparation
-
Accurately weigh approximately 100 mg of the sample (e.g., essential oil, plant extract) into a 10 mL volumetric flask.
-
Add a suitable organic solvent, such as hexane (B92381) or ethyl acetate, to dissolve the sample.
-
Add an appropriate internal standard (e.g., n-dodecane) to a final concentration of 50 µg/mL.
-
Dilute to volume with the solvent and vortex for 1 minute.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-FID Methodology
-
System: Agilent 7890B GC with FID
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Detector Temperature: 300°C
GC-MS Methodology
-
System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound: m/z 189, 204, 161.
-
Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[11]
Caption: Workflow for Analytical Method Validation.
Disclaimer: The data presented in this guide is for illustrative purposes and should be verified through independent laboratory studies.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 5. encorelabs.com [encorelabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Biological Activities of (+)-Longicyclene and Longifolene
A comprehensive review of the current scientific literature reveals a significant disparity in the extent of biological investigation between the isomeric sesquiterpenes, (+)-longicyclene and longifolene (B8805489). While longifolene has been the subject of numerous studies elucidating its diverse pharmacological potential, research into the biological activities of this compound remains notably scarce.
This guide provides a comparative overview of the known biological activities of these two structurally related natural compounds, presenting available quantitative data, detailed experimental protocols, and a visual representation of their chemical relationship. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the current state of knowledge and identify potential avenues for future research.
Chemical Structures and Relationship
This compound and longifolene are tricyclic sesquiterpene isomers with the same molecular formula, C₁₅H₂₄. Their structural difference lies in the arrangement of the carbon skeleton. Longifolene possesses an exocyclic methylene (B1212753) group, which is absent in the cyclopropyl (B3062369) ring-containing structure of this compound. This seemingly minor structural variance can lead to significant differences in their biological properties.
Caption: Structural relationship between Longifolene and this compound.
Comparative Biological Activity
A detailed comparison of the biological activities of this compound and longifolene is hampered by the limited data available for this compound. The following sections summarize the current findings for each compound.
This compound: Limited Evidence of Antimutagenic Potential
To date, the primary evidence for the biological activity of this compound stems from a single study investigating its antimutagenic properties. The study found that this compound exhibited a suppressive effect on the SOS-inducing activity of the potent mutagen, aflatoxin B1.
Table 1: Antimutagenic Activity of this compound
| Compound | Assay | Test Organism | Mutagen | IC₅₀ Value |
| This compound | umu Test | Salmonella typhimurium TA1535/pSK1002 | Aflatoxin B₁ | 0.77 mM[1] |
It is noteworthy that the microbially transformed metabolites of this compound demonstrated even more potent suppression of mutagenic activity, suggesting that it may act as a prodrug that is activated through metabolism.[1][2]
Longifolene: A Spectrum of Bioactivities
In contrast to its isomer, longifolene has been evaluated for a range of biological activities, demonstrating potential as a cytotoxic, antimicrobial, and antifungal agent.
Cytotoxic Activity
Longifolene has shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.
Table 2: Cytotoxic Activity of Longifolene
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| DU-145 | Prostate Cancer | 78.64 |
| SCC-29B | Oral Cancer | 88.92 |
| Vero (normal kidney cells) | - | 246.3 |
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal properties of longifolene and its derivatives. While native longifolene showed little to no antifungal activity in some studies, its derivatives have demonstrated significant inhibitory effects.[3][4] For instance, certain synthetic derivatives of longifolene have exhibited potent and broad-spectrum antifungal activity against various plant pathogenic fungi.[4]
Experimental Protocols
umu Test for SOS-Inducing Activity Suppression
This assay evaluates the ability of a compound to inhibit the DNA damage response (SOS response) in bacteria, which is indicative of antimutagenic potential.
Workflow:
Caption: Workflow for the umu test.
Methodology:
-
Bacterial Strain: Salmonella typhimurium TA1535/pSK1002, which carries a fusion gene of the umuC promoter and the lacZ gene, is used. The umuC gene is part of the SOS response system and is induced by DNA damage.
-
Culture Preparation: The bacterial strain is cultured overnight in a suitable growth medium.
-
Assay: The overnight culture is diluted and exposed to a known mutagen (e.g., aflatoxin B₁) in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow for bacterial growth and the induction of the SOS response by the mutagen.
-
Measurement: After incubation, the activity of β-galactosidase is measured. This enzyme is produced from the lacZ gene and its activity is directly proportional to the expression of the umuC gene.
-
Analysis: A reduction in β-galactosidase activity in the presence of the test compound, compared to the control with the mutagen alone, indicates a suppression of the SOS response and thus, antimutagenic activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of longifolene for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT.
-
Incubation: The plates are incubated to allow mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The comparative analysis of this compound and longifolene highlights a significant knowledge gap in the biological activities of the former. While longifolene has emerged as a promising natural product with cytotoxic, antimicrobial, and antifungal properties, the biological potential of this compound remains largely unexplored, with only preliminary evidence of antimutagenic activity.
This disparity underscores the need for further research to fully characterize the pharmacological profile of this compound. Future studies should aim to:
-
Evaluate the cytotoxic activity of this compound against a panel of cancer cell lines.
-
Investigate its antimicrobial and antifungal properties against a broad range of pathogens.
-
Explore other potential biological activities, such as anti-inflammatory and antioxidant effects.
-
Conduct in vivo studies to validate any promising in vitro findings.
A more comprehensive understanding of the biological activities of this compound will not only provide a clearer comparison with its well-studied isomer, longifolene, but also potentially uncover new therapeutic leads from this readily available natural product.
References
Lack of Publicly Available Data Prevents Direct Comparison of (+)-Longicyclene and α-Pinene Antimicrobial Efficacy
A direct comparative analysis of the antimicrobial efficacy of (+)-Longicyclene versus α-pinene cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on the antimicrobial properties of this compound. Extensive searches have yielded no studies evaluating its activity against common pathogens.
Conversely, α-pinene, a well-studied monoterpene, has been the subject of numerous investigations into its antimicrobial potential. This guide, therefore, will focus on presenting a comprehensive overview of the antimicrobial efficacy of α-pinene, supported by available experimental data and methodologies.
Antimicrobial Efficacy of α-Pinene: A Comprehensive Guide
α-Pinene, a bicyclic monoterpene, is a major constituent of the essential oils of many plants and has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The antimicrobial effects are influenced by the enantiomeric form of α-pinene, with the (+)-enantiomer generally exhibiting more potent activity.
Quantitative Antimicrobial Data
The antimicrobial efficacy of α-pinene has been quantified using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes the reported MIC values for (+)-α-pinene against a range of microorganisms.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4,150 | [1] |
| Escherichia coli | Gram-negative Bacteria | 686 | [2] |
| Salmonella enterica | Gram-negative Bacteria | 686 | [2] |
| Candida albicans | Fungus | 117 - 4,150 | [1] |
| Cryptococcus neoformans | Fungus | 117 | [1] |
| Rhizopus oryzae | Fungus | 2,080 | [1] |
Note: MIC values can vary between studies due to differences in methodology, microbial strains, and purity of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of α-pinene.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly employed.
-
Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Assay Setup: A serial two-fold dilution of α-pinene is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Result Determination: The MIC is determined as the lowest concentration of α-pinene at which no visible growth (turbidity) is observed.
2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Procedure: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto fresh, antimicrobial-free agar plates.
-
Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Result Determination: The MBC/MFC is the lowest concentration of α-pinene that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Mechanisms of Action
The antimicrobial activity of α-pinene is attributed to several mechanisms that disrupt the normal functioning of microbial cells.
-
Cell Membrane Disruption: α-Pinene, being a hydrophobic compound, can partition into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of intracellular components and ultimately cell death.[3]
-
Inhibition of Efflux Pumps: In some bacteria, α-pinene has been shown to inhibit efflux pumps, which are membrane proteins that expel antibiotics from the cell. By inhibiting these pumps, α-pinene can enhance the efficacy of other antibiotics.[4]
-
Heat Shock Protein Modulation: In E. coli, α-pinene has been suggested to induce a heat shock response by modifying the DnaKJE-σ32 complex, which is involved in the synthesis of heat shock proteins.[2]
Visualizing the Mechanisms and Workflow
The following diagrams, created using Graphviz, illustrate the proposed antimicrobial mechanisms of α-pinene and a general experimental workflow for assessing antimicrobial efficacy.
Caption: Proposed antimicrobial mechanisms of α-pinene.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Efficacy of Antimicrobials against Biofilm-Embedded Bacteria Using Bovine Hyaluronidase Azoximer (Longidaza®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]
Comparative study of different synthetic routes to (+)-Longicyclene
For Researchers, Scientists, and Drug Development Professionals
(+)-Longicyclene, a tetracyclic sesquiterpene, has intrigued synthetic chemists for decades due to its unique bridged ring system. Its synthesis presents a significant challenge, and various strategies have been developed to construct this complex molecular architecture. This guide provides an objective comparison of different synthetic routes to this compound, offering a detailed analysis of their efficiency, stereoselectivity, and overall practicality. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting and implementing the most suitable synthetic pathway for their objectives.
Comparative Analysis of Synthetic Strategies
Several distinct approaches have been successfully employed for the total synthesis of longicyclene, each with its own set of advantages and limitations. The key differentiators often lie in the starting materials, the method of ring construction, and the control of stereochemistry. This guide will focus on three prominent and illustrative synthetic routes: the stereoselective total synthesis of (±)-longicyclene by Welch and Walters, the enantioselective synthesis of the precursor (+)-longifolene by Oppolzer and Godel, and a biomimetic-style conversion from longifolene (B8805489) as explored by Dev and coworkers.
Data Summary
The following table summarizes the key quantitative data for the compared synthetic routes to provide a clear overview of their respective efficiencies.
| Parameter | Welch & Walters (racemic) | Oppolzer & Godel (enantioselective precursor) | Dev et al. (conversion) |
| Starting Material | 2,5-dimethyl-1,4-cyclohexanedione | (R)-(+)-Pulegone | (+)-Longifolene |
| Target Molecule | (±)-Longicyclene | (+)-Longifolene | This compound |
| Number of Steps | ~12 steps | ~10 steps | 1 step |
| Overall Yield | Not explicitly stated, but estimated to be low | ~20% | ~90% |
| Key Reaction | Intramolecular cyclopropanation | Intramolecular photocycloaddition | Isomerization/Rearrangement |
| Stereocontrol | Stereoselective | Enantioselective | Substrate-controlled |
Synthetic Route Diagrams
The logical flow and key transformations of each synthetic pathway are visualized below using Graphviz diagrams.
Welch and Walters Synthesis of (±)-Longicyclene
Caption: Key stages in the Welch and Walters synthesis of racemic longicyclene.
Oppolzer and Godel Enantioselective Synthesis of (+)-Longifolene
Caption: Enantioselective pathway to (+)-longifolene as a precursor to this compound.
Dev and Co-workers Conversion of (+)-Longifolene to this compound
Caption: A straightforward, high-yield conversion of a natural product precursor.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on the original literature and are intended to provide a clear understanding of the experimental conditions.
Key Experiment: Intramolecular Cyclopropanation (Welch & Walters)
The formation of the tetracyclic ring system in the Welch and Walters synthesis is achieved through an intramolecular cyclopropanation reaction.
Procedure:
-
A solution of the appropriate unsaturated diazo ketone precursor in anhydrous cyclohexane (B81311) is prepared under an inert atmosphere of nitrogen.
-
A catalytic amount of copper(II) sulfate (B86663) is added to the solution.
-
The reaction mixture is heated to reflux with vigorous stirring for several hours, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the tricyclic ketone intermediate.
Key Experiment: Intramolecular [2+2] Photocycloaddition (Oppolzer & Godel)
The cornerstone of the Oppolzer and Godel synthesis of the longifolene core is an intramolecular photochemical [2+2] cycloaddition.
Procedure:
-
A dilute solution of the chiral cyclohexenone derivative in an appropriate solvent (e.g., acetonitrile (B52724) or benzene) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling argon or nitrogen through it for at least 30 minutes prior to irradiation.
-
The reaction mixture is then irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to exclude shorter wavelengths) at room temperature.
-
The progress of the reaction is monitored by gas chromatography (GC) or TLC.
-
After completion, the solvent is removed in vacuo, and the resulting photoproduct is purified by flash chromatography to yield the tricyclic intermediate.
Key Experiment: Isomerization of (+)-Longifolene (Dev et al.)
This efficient conversion relies on a simple yet effective iodine-catalyzed isomerization.
Procedure:
-
To a solution of (+)-longifolene in an inert solvent such as benzene (B151609) or carbon tetrachloride, a catalytic amount of iodine is added.
-
The reaction mixture is stirred at room temperature for an extended period, often 24-48 hours. The progress can be monitored by analyzing aliquots by GC.
-
Once the equilibrium is reached, favoring the formation of this compound, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting this compound is typically of high purity and can be further purified by distillation or chromatography if necessary.
Conclusion
The synthesis of this compound has been approached from multiple angles, each highlighting different aspects of synthetic strategy. The Welch and Walters synthesis provides a classic example of a stereoselective approach to the racemic target, showcasing clever use of ring-forming reactions. The Oppolzer and Godel synthesis of (+)-longifolene demonstrates the power of asymmetric catalysis and photochemical methods to achieve an enantiomerically pure precursor. Finally, the work by Dev and coworkers illustrates an elegant and highly efficient conversion from a readily available natural product, representing a more biomimetic approach.
For researchers aiming for a de novo synthesis of racemic longicyclene for analogue generation, the Welch and Walters route offers a solid foundation. For the production of enantiomerically pure this compound, a strategy based on the Oppolzer and Godel synthesis of the precursor, followed by the efficient isomerization, presents a powerful combination. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired stereochemistry, scalability, and the availability of starting materials.
Spectroscopic Fingerprints: Differentiating (+)-Longicyclene from its Isomers
A comparative guide for researchers leveraging NMR, Mass Spectrometry, and IR Spectroscopy to distinguish the tetracyclic sesquiterpene, (+)-Longicyclene, from its common isomers: longifolene, α-longipinene, and cyclosativene. This document provides a comprehensive overview of key differentiating spectroscopic features, supported by experimental data and detailed analytical protocols.
In the realm of natural product chemistry and drug development, the precise identification of stereoisomers is paramount. This compound, a tetracyclic sesquiterpene, and its isomers, including longifolene, α-longipinene, and cyclosativene, all share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ). This isomeric relationship presents a significant analytical challenge, necessitating the use of sophisticated spectroscopic techniques for unambiguous differentiation. This guide outlines the key spectroscopic markers that enable researchers to distinguish this compound from its closely related isomers.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for this compound and its selected isomers. These values serve as a reference for the identification and differentiation of these compounds.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Key Proton Signals |
| This compound | Complex aliphatic region with multiple overlapping multiplets. Key signals are often found in the 0.8-2.0 ppm range. Specific assignments require 2D NMR techniques. A 600 MHz ¹H-NMR study has provided a complete assignment, revealing a conformational equilibrium.[1] |
| Longifolene | Characterized by the presence of two exocyclic methylene (B1212753) protons, typically observed as singlets or narrow doublets around 4.5-4.8 ppm. The remaining protons appear as complex multiplets in the aliphatic region. |
| α-Longipinene | An olefinic proton signal is typically observed around 5.2-5.5 ppm. The spectrum also contains several methyl singlets and complex multiplets in the aliphatic region. |
| Cyclosativene | The ¹H NMR spectrum is characterized by a dense region of overlapping aliphatic signals, often between 0.7 and 2.2 ppm. Specific assignments are challenging without 2D NMR data. |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Key Carbon Signals |
| This compound | The tetracyclic structure results in a unique set of signals in the aliphatic region. Quaternary carbons and methine carbons involved in the cage-like structure show characteristic shifts. |
| Longifolene | Distinctive signals for the exocyclic double bond are observed around 150 ppm (quaternary carbon) and 106 ppm (methylene carbon). The remaining signals are in the aliphatic region. |
| α-Longipinene | Olefinic carbon signals appear around 145 ppm and 115 ppm. The spectrum also features signals for several methyl groups and other aliphatic carbons. |
| Cyclosativene | The ¹³C NMR spectrum consists entirely of signals in the aliphatic region, reflecting its saturated tetracyclic structure. A full set of carbon chemical shifts has been assigned using various NMR sequences.[2] |
Table 3: Mass Spectrometry (MS) Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 204 | 189, 161, 133, 119, 105, 93, 91 |
| Longifolene | 204 | 189, 161 (diagnostic), 133, 119, 105, 93, 91[3][4] |
| α-Longipinene | 204 | 189, 161, 133, 119, 105, 93, 91 |
| Cyclosativene | 204 | 189, 161, 133, 119, 105, 93, 91[5] |
Note: While the major fragment ions are similar due to the common sesquiterpene skeleton, the relative intensities of these fragments can be used for differentiation, especially when analyzed under standardized GC-MS conditions.
Table 4: Infrared (IR) Spectroscopy Absorption Bands (cm⁻¹)
| Compound | Key Absorption Bands |
| This compound | Primarily C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹. Lacks characteristic bands for C=C or O-H functional groups. |
| Longifolene | C-H stretching (alkane): ~2850-2960 cm⁻¹; C=C stretching (exocyclic methylene): ~1650 cm⁻¹; =C-H out-of-plane bending: ~880 cm⁻¹.[6] |
| α-Longipinene | C-H stretching (alkane and alkene): ~2850-3050 cm⁻¹; C=C stretching: ~1640 cm⁻¹; =C-H bending: ~820 cm⁻¹. |
| Cyclosativene | Dominated by C-H stretching and bending vibrations from its saturated polycyclic structure, similar to this compound. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sesquiterpene isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire spectra at room temperature. A typical pulse sequence would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Employ proton-decoupled mode to obtain singlets for each carbon. A typical experiment uses a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of proton and carbon signals, especially for complex molecules like these isomers. Standard pulse programs provided by the spectrometer manufacturer can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sesquiterpene isomer (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for terpene analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
-
-
FTIR Spectrometer Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent should be collected and subtracted from the sample spectrum.
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound from its isomers.
Caption: Workflow for Spectroscopic Differentiation.
By employing a combination of these spectroscopic techniques and carefully comparing the resulting data with the reference values provided, researchers can confidently differentiate this compound from its common isomers, ensuring the accuracy and reliability of their scientific investigations.
References
A Proposed Framework for Benchmarking the Anti-Inflammatory Effects of (+)-Longicyclene
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies benchmarking the anti-inflammatory effects of isolated (+)-Longicyclene. However, preliminary research on extracts from Syzygium caryophyllatum, a plant source that may contain this compound, indicates potential anti-inflammatory activity. This guide, therefore, presents a proposed framework for the systematic evaluation and comparison of this compound's anti-inflammatory properties against established standards, intended for researchers, scientists, and drug development professionals. The quantitative data herein is derived from studies on Syzygium caryophyllatum extracts and serves as an illustrative placeholder for future research on the pure compound.
Introduction to this compound and Its Therapeutic Potential
This compound is a tricyclic sesquiterpene that has garnered interest for its potential pharmacological activities. While its specific anti-inflammatory profile remains to be elucidated, related phytochemicals have demonstrated the ability to modulate key inflammatory pathways.[1][2] Inflammation is a complex biological response implicated in numerous pathologies, from acute conditions to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This guide outlines the essential in vitro and in vivo assays required to benchmark the anti-inflammatory efficacy of this compound against a standard non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin or Diclofenac Sodium.
Comparative Analysis of Anti-Inflammatory Activity
A thorough benchmarking of this compound would involve a direct comparison of its inhibitory effects on key inflammatory markers against a well-characterized anti-inflammatory agent. The following tables provide an illustrative structure for presenting such comparative data, using findings from studies on Syzygium caryophyllatum extracts as a proxy.
Table 1: In Vitro Anti-Inflammatory Activity - Inhibition of Protein Denaturation
| Compound/Extract | Concentration | % Inhibition of Protein Denaturation | IC50 Value | Standard Drug | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Diclofenac Sodium | - |
| S. caryophyllatum (Aqueous Root Extract) | - | Concentration-dependent | 6.229 x 10³ µg/mL | Diclofenac Sodium (~1.704 x 10⁸ µg/mL) | [4] |
| S. caryophyllatum (Aqueous Leaf Extract) | 100 µg/mL | 99.37% | Not Reported | Acetyl Salicylic Acid | [5] |
| S. caryophyllatum (Ethanol Leaf Extract) | 100 µg/mL | 98.96% | Not Reported | Acetyl Salicylic Acid | [5] |
IC50: Half-maximal inhibitory concentration.
Table 2: Proposed In Vitro Comparison of Effects on Pro-Inflammatory Mediators in Macrophages
| Parameter | This compound (IC50) | Indomethacin (IC50) |
| Nitric Oxide (NO) Production | To Be Determined | To Be Determined |
| Prostaglandin E2 (PGE2) Production | To Be Determined | To Be Determined |
| TNF-α Production | To Be Determined | To Be Determined |
| IL-6 Production | To Be Determined | To Be Determined |
| IL-1β Production | To Be Determined | To Be Determined |
Data to be obtained from LPS-stimulated RAW 264.7 macrophage assays.
Table 3: Proposed In Vivo Comparison in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | To Be Determined | To Be Determined |
| Indomethacin | 10 | To Be Determined |
Detailed Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, standardized experimental protocols are essential.
In Vitro Assay: Inhibition of Heat-Induced Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6]
-
Preparation of Solutions: Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4). Prepare stock solutions of this compound and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, add 0.5 mL of the BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL). The control group will contain 0.5 mL of BSA and 0.5 mL of the vehicle.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Assay: Measurement of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages
This assay evaluates the effect of a compound on the production of key inflammatory mediators.[7]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or a standard drug for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Quantification:
-
Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
PGE2, TNF-α, IL-6, IL-1β: Quantify the levels of these cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing acute anti-inflammatory activity.[8]
-
Animal Model: Use male Wistar rats (150-200 g), acclimatized for at least one week.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, this compound (at various doses), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Mechanistic Insights and Pathway Visualization
The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9] These pathways regulate the expression of numerous pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for in vitro comparison of anti-inflammatory agents.
Conclusion and Future Directions
The presented framework provides a comprehensive strategy for benchmarking the anti-inflammatory effects of this compound. Initial in vitro screenings, such as the protein denaturation assay, can offer preliminary evidence of activity. Subsequent cell-based assays are crucial for quantifying the inhibition of key pro-inflammatory mediators and elucidating the underlying mechanisms of action, particularly the modulation of the NF-κB and MAPK signaling pathways. Finally, in vivo models, such as the carrageenan-induced paw edema test, are indispensable for confirming the therapeutic efficacy in a physiological context.
Future research should focus on isolating this compound and performing these head-to-head comparisons against clinically relevant drugs. Such studies will be instrumental in validating its potential as a novel anti-inflammatory agent and paving the way for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
Enantiomeric Purity Analysis of (+)-Longicyclene: A Comparative Guide to Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fragrance industries, where the biological activity and sensory properties of stereoisomers can differ significantly. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of (+)-Longicyclene, a tricyclic sesquiterpene. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar terpenes to provide a practical framework for method development and analysis.
Comparison of Chiral HPLC Methods for Terpene Analysis
Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for their broad enantioselectivity. The following table summarizes the performance of different chiral HPLC columns for the separation of terpene enantiomers, which can serve as a starting point for the analysis of this compound.
| Chiral Stationary Phase (CSP) | Analyte (Analogue) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | α-Pinene | Heptane/2-Propanol (99:1) | 1.25 | 1.8 | 15 | Fictional Data |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Limonene | Hexane/Ethanol (98:2) | 1.18 | 1.5 | 20 | Fictional Data |
| Cyclodextrin-based (e.g., β-cyclodextrin) | Camphene | Acetonitrile/Water (60:40) | 1.12 | 1.3 | 25 | Fictional Data |
Note: The data presented in this table is representative for the separation of terpene analogues and should be considered as a guideline for method development for this compound. Actual separation parameters will need to be optimized.
Chiral HPLC vs. Alternative Analytical Techniques
While chiral HPLC is a robust method, other techniques can also be employed for the enantiomeric purity analysis of terpenes. This section compares chiral HPLC with two common alternatives: chiral Gas Chromatography (GC) and chiral Supercritical Fluid Chromatography (SFC).
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. | Bridges the gap between GC and HPLC; suitable for a wide range of compounds, including those with poor solubility in HPLC solvents.[1] |
| Advantages | - Versatile - Wide variety of chiral stationary phases available - Preparative scale-up is feasible | - High resolution and efficiency - Fast analysis times - Sensitive detectors (e.g., FID, MS) | - Fast separations - Reduced solvent consumption (uses CO2 as the primary mobile phase) - Suitable for thermally labile compounds[1] |
| Disadvantages | - Higher solvent consumption compared to GC and SFC - Potentially longer analysis times than GC | - Limited to volatile and thermally stable analytes - Derivatization may be required for some compounds | - Higher initial instrument cost - Requires specialized equipment for handling supercritical fluids |
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol is adapted from established methods for the chiral separation of sesquiterpenes, such as α-santalene, and provides a robust starting point for the analysis of this compound.[2]
1. Materials and Reagents
-
Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA).
-
Sample: this compound standard of known purity and the sample to be analyzed.
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
2. Chromatographic Conditions
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel), 250 x 4.6 mm I.D.
-
Mobile Phase: n-Hexane/Isopropanol (99.5:0.5, v/v). Initial conditions, may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as terpenes typically lack a strong chromophore, a low wavelength is used).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Prepare a stock solution of the this compound sample in n-hexane at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of racemic longicyclene (if available) to determine the retention times of both enantiomers and to calculate the resolution and separation factor.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (+) and (-) enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric purity (enantiomeric excess, ee%) of the sample using the peak areas of the two enantiomers: ee% = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
5. Method Optimization
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. A lower percentage of the alcohol modifier (isopropanol) generally leads to longer retention times and potentially better resolution. Vary the isopropanol concentration (e.g., from 0.1% to 1.0%) to optimize the separation.
-
Flow Rate: Adjusting the flow rate can influence the efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see its effect on selectivity and resolution.
Visualizing the Workflow
The following diagram illustrates the general workflow for the enantiomeric purity analysis of this compound by chiral HPLC.
Caption: Experimental workflow for the enantiomeric purity analysis of this compound by chiral HPLC.
References
Inter-Laboratory Validation of (+)-Longicyclene Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical inter-laboratory validation study for analytical standards of (+)-Longicyclene, a tetracyclic sesquiterpene found in various essential oils. The objective is to ensure the reliability and reproducibility of analytical methods across different laboratories, a critical step in drug development and quality control. This document presents data and protocols based on established practices for terpene analysis, adhering to guidelines from the International Council on Harmonisation (ICH).[1][2][3][4]
The primary analytical method validated is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and powerful technique for separating and identifying volatile compounds like terpenes.[5][6][7] As a comparative alternative, this guide also presents a Gas Chromatography-Flame Ionization Detector (GC-FID) method, another common technique for terpene quantification.[8] The performance of these methods was assessed across three independent laboratories to establish reproducibility.
Data Presentation: Quantitative Analysis Summary
The following tables summarize the hypothetical quantitative data from the inter-laboratory validation study.
Table 1: Comparison of Linearity and Range
| Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Correlation Coefficient (r²) | GC-MS | 0.9995 | 0.9992 | 0.9996 | ≥ 0.999 |
| GC-FID | 0.9989 | 0.9985 | 0.9991 | ≥ 0.998 | |
| Linear Range (µg/mL) | GC-MS | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 |
| GC-FID | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 |
Table 2: Comparison of Accuracy (Recovery %)
| Concentration Level | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Low (5 µg/mL) | GC-MS | 99.2% | 98.7% | 99.5% | 95% - 105% |
| GC-FID | 97.8% | 96.5% | 98.2% | 95% - 105% | |
| Medium (50 µg/mL) | GC-MS | 101.5% | 100.8% | 101.9% | 98% - 102% |
| GC-FID | 99.5% | 98.9% | 100.2% | 98% - 102% | |
| High (90 µg/mL) | GC-MS | 99.8% | 100.5% | 99.6% | 98% - 102% |
| GC-FID | 98.7% | 99.3% | 98.9% | 98% - 102% |
Table 3: Comparison of Precision (Relative Standard Deviation - RSD%)
| Precision Type | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Repeatability (Intra-day) | GC-MS | 1.2% | 1.5% | 1.3% | ≤ 2% |
| GC-FID | 1.8% | 2.1% | 1.9% | ≤ 3% | |
| Intermediate Precision (Inter-day) | GC-MS | 1.8% | 2.0% | 1.9% | ≤ 3% |
| GC-FID | 2.5% | 2.8% | 2.6% | ≤ 4% | |
| Reproducibility (Inter-laboratory) | GC-MS | \multicolumn{3}{c | }{2.5%} | ≤ 5% | |
| GC-FID | \multicolumn{3}{c | }{3.2%} | ≤ 6% |
Table 4: Comparison of Detection and Quantitation Limits (µg/mL)
| Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Limit of Detection (LOD) | GC-MS | 0.3 | 0.4 | 0.3 |
| GC-FID | 0.5 | 0.6 | 0.5 | |
| Limit of Quantitation (LOQ) | GC-MS | 1.0 | 1.2 | 1.0 |
| GC-FID | 1.5 | 1.8 | 1.5 |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols were distributed to each participating laboratory to ensure consistency in execution.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the specific identification and accurate quantification of this compound.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometric detector.
-
Sample Preparation:
-
A stock solution of the this compound analytical standard was prepared in hexane (B92381) at a concentration of 1 mg/mL.
-
Calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
An internal standard (e.g., n-tridecane) was added to all standards and samples to a final concentration of 50 µg/mL.[9]
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Cool on-column injection to minimize thermal degradation of the analyte.[10]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound.
-
Method 2: Gas Chromatography-Flame Ionization Detector (GC-FID)
This method serves as an alternative for the quantification of this compound, offering a different detection mechanism.
-
Instrumentation: A standard Gas Chromatograph equipped with a Flame Ionization Detector.
-
Sample Preparation:
-
Sample and standard preparation protocols are identical to the GC-MS method.
-
-
GC Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C (Splitless mode).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: Identical to the GC-MS method.
-
-
FID Conditions:
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
Mandatory Visualization
The following diagrams illustrate the key workflows in this validation study.
Caption: Workflow for the Inter-Laboratory Validation Process.
Caption: Key steps in the GC-MS analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 10. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
Comparative Analysis of (+)-Longicyclene and its Analogs as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
While direct quantitative data on the isolated insect repellent activity of (+)-Longicyclene is limited in publicly available literature, significant research into structurally related compounds and essential oils containing this natural sesquiterpene offers valuable insights into its potential as a lead compound for novel insect repellent development. This guide provides a comparative overview of the repellent activity of essential oils containing this compound and the promising analog, (-)-isolongifolenone, against common disease vectors, alongside the industry-standard repellent, DEET.
Quantitative Repellency Data
The following tables summarize the available quantitative data on the repellent efficacy of (-)-isolongifolenone and essential oils known to contain this compound, compared with the synthetic repellent DEET.
Table 1: Comparative Repellency Against Aedes aegypti (Yellow Fever Mosquito)
| Repellent | Concentration/Dose | Protection Time (min) | Percent Repellency (%) | Citation |
| (-)-Isolongifolenone | 25 nmol/cm² | Not specified | ~90% (feeding deterrence) | [1] |
| DEET | 25 nmol/cm² | Not specified | ~80% (feeding deterrence) | [1] |
| Pinus roxburghii Oil | Not specified | Not specified | Significant repellent potential | [2] |
Table 2: Comparative Repellency Against Anopheles stephensi (Malaria Mosquito)
| Repellent | Concentration/Dose | Protection Time (min) | Percent Repellency (%) | Citation |
| (-)-Isolongifolenone | 25 nmol/cm² | Not specified | ~75% (feeding deterrence) | [1] |
| DEET | 25 nmol/cm² | Not specified | ~65% (feeding deterrence) | [1] |
Table 3: Comparative Repellency Against Ticks (Ixodes scapularis)
| Repellent | Concentration/Dose | Protection Time (min) | Efficacy | Citation |
| (-)-Isolongifolenone | Not specified | Not specified | Effectively deterred ticks from biting | [1] |
| DEET | Not specified | Not specified | Comparable to (-)-isolongifolenone | [3] |
Experimental Protocols
The data presented above were primarily generated using the following established methodologies for assessing insect repellent efficacy.
Human-Based Repellency Assays (Arm-in-Cage Method)
This widely used method directly measures the ability of a substance to prevent insects from landing and biting on human skin.
-
Procedure: A specific area of a volunteer's forearm is treated with a known concentration of the test compound. The treated arm is then exposed to a cage containing a population of host-seeking female mosquitoes for a defined period. The number of landings and bites on the treated area is recorded and compared to an untreated (control) arm. The time until the first confirmed bite is often recorded as the complete protection time.[4]
-
Species Used: Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus.[4][5]
-
Endpoints: Percent repellency, complete protection time (CPT).[4]
In Vitro Bioassays (Olfactometer)
Olfactometer assays are used to assess the spatial repellency of a compound by measuring the movement of insects in response to a volatile chemical cue.
-
Procedure: A multi-arm olfactometer creates separate airflows, one carrying the scent of the test compound and the other(s) carrying clean air or a known attractant. Insects are released into a central chamber and their movement towards or away from the different airflows is recorded. This allows for the quantification of attraction or repellency without direct contact.[2]
-
Endpoints: Repellency index, attraction index.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for evaluating insect repellents.
Caption: Generalized insect olfactory signaling pathway.
Caption: Experimental workflow for insect repellent efficacy testing.
Conclusion
While direct evidence for the repellent activity of isolated this compound is currently lacking, the significant efficacy of the structurally related compound, (-)-isolongifolenone, against major disease vectors like mosquitoes and ticks, strongly suggests that the longicyclene scaffold is a promising area for the development of novel, natural-based insect repellents.[3] The repellent properties of essential oils containing this compound further support this notion. Future research should focus on the isolation and rigorous testing of this compound to quantify its specific contribution to repellency and to explore its potential as a standalone active ingredient or as a synergistic component in repellent formulations. The development of cost-effective synthesis methods for these natural compounds will be crucial for their commercial viability as alternatives to synthetic repellents like DEET.[3]
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Insecticidal and Repellent Activity of Essential Oils from Seven Different Plant Species against Tribolium castaneum (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Longicyclene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of (+)-Longicyclene, ensuring compliance with safety regulations and minimizing environmental impact.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Yellow green oil | [3] |
| Density | 0.937 g/mL at 20 °C | [1] |
| Boiling Point | 252-254 °C | |
| Flash Point | 92 °C (197.6 °F) - closed cup | |
| Water Solubility | Insoluble (0.1974 mg/L @ 25 °C est.) | [4] |
| GHS Hazard Codes | H410: Very toxic to aquatic life with long lasting effects | [2] |
| Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local regulations |
Disposal Procedures
The primary recommended method for the disposal of this compound is through incineration.[1] This substance is combustible and can be safely destroyed in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Store waste this compound in a dedicated, properly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Disposal Company:
-
Surplus and non-recyclable solutions of this compound should be offered to a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are aware of the material's properties and hazards, particularly its high toxicity to aquatic life.[2]
-
-
Handling and Personal Protective Equipment (PPE):
-
Spill Management:
-
In the event of a spill, contain the spillage immediately.[1]
-
Absorb the spilled material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed waste into a sealed container for disposal by a licensed company.[1]
-
Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life.[1][2]
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or empty containers that have come into contact with this compound should be treated as hazardous waste.
-
Contaminated packaging and containers should be disposed of as unused product and sent for incineration.[1] Empty containers should not be rinsed into the sewer system.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling (+)-Longicyclene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling of (+)-Longicyclene, a tetracyclic sesquiterpene. The following procedural guidance, personal protective equipment (PPE) recommendations, and disposal plans are designed to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocols
When working with this compound, a systematic approach to safety is critical. Adherence to the following step-by-step operational procedures will mitigate risks and ensure a secure research environment.
1. Engineering Controls:
-
Work in a well-ventilated area.[1] A properly functioning fume hood is essential to avoid the inhalation of vapors, mists, or gas.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep away from sources of ignition as this compound is a combustible liquid.[1] All electrical equipment should be explosion-proof.[3]
2. Personal Protective Equipment (PPE): A thorough hazard assessment should always be conducted to determine the specific PPE required for any given procedure.[4] However, the following table summarizes the recommended baseline PPE for handling this compound.
| Protection Type | Specific PPE | Rationale & Citation |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[1] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[4] | To protect against splashes and flying debris.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile).[4][6] Gloves must be inspected prior to use and proper removal technique (without touching the outer surface) should be employed.[1] A lab coat or disposable gown is necessary to protect clothing and skin.[4] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[4] | To prevent dermal contact with the chemical.[4] |
| Respiratory Protection | In cases of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, a self-contained breathing apparatus should be used.[3] A type ABEK (EN14387) respirator filter is specified for this compound. An N95 respirator can minimize exposure to airborne particulates.[5] | To avoid inhalation of vapors or mists.[1] |
3. Handling and Storage:
-
Avoid inhalation of vapor or mist.[1]
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
| Accidental Release/Spill | Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition.[1] Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1] Place in a suitable, closed container for disposal.[1] Prevent further leakage or spillage if safe to do so and do not let the product enter drains.[1] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Product Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
-
Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered contaminated waste and segregated for proper disposal.[4]
-
General Guidance: Do not allow the product to enter drains as it is very toxic to aquatic life.[1][7] Discharge into the environment must be avoided.[1] All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 4. benchchem.com [benchchem.com]
- 5. stauffersafety.com [stauffersafety.com]
- 6. marijuanapackaging.com [marijuanapackaging.com]
- 7. Longicyclene | C15H24 | CID 93584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
